Product packaging for ESI-09(Cat. No.:)

ESI-09

Cat. No.: B1683979
M. Wt: 330.77 g/mol
InChI Key: DXEATJQGQHDURZ-DEDYPNTBSA-N
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Description

Exchange protein activated by cAMP (Epac) proteins mediate cAMP signaling independent of protein kinase A (PKA). ESI-09 is an inhibitor of Epac1 and Epac2 with IC50 values of 3.2 and 1.4 µM, respectively. It shows no activity against PKA at concentrations as high as 25 µM. This compound has been shown to block Akt phosphorylation and insulin secretion in pancreatic β cells, as well as to block the migration of AsPC-1 and PANC-1 pancreatic cancer cells in vitro.>This compound is a novel noncyclic nucleotide EPAC antagonist that is capable of specifically blocking intracellular EPAC-mediated Rap1 activation and Akt phosphorylation, as well as EPAC-mediated insulin secretion in pancreatic β cells. EPAC1 plays an important role in pancreatic cancer cell migration and invasion, and thus represents a potential target for developing novel therapeutic strategies for pancreatic cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15ClN4O2 B1683979 ESI-09

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEATJQGQHDURZ-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NO1)C(=O)/C(=N/NC2=CC(=CC=C2)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ESI-09: A Technical Guide to its Mechanism of Action on EPAC Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exchange proteins directly activated by cAMP (EPAC) have emerged as critical mediators of cyclic AMP signaling, operating independently of the well-characterized protein kinase A (PKA) pathway. The two isoforms, EPAC1 and EPAC2, are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2, thereby regulating a multitude of cellular processes including cell adhesion, proliferation, differentiation, and insulin secretion. The development of specific inhibitors for EPAC proteins is crucial for dissecting their physiological roles and for their potential as therapeutic targets. ESI-09, a non-cyclic nucleotide antagonist, has been identified as a valuable tool for selectively inhibiting EPAC activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its interaction with EPAC proteins, its effects on downstream signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor of both EPAC1 and EPAC2.[1][2] It directly competes with the endogenous second messenger, cyclic AMP (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of the EPAC proteins.[2][3] By occupying this site, this compound prevents the cAMP-induced conformational change that is necessary for the activation of EPAC's GEF activity. Consequently, EPAC remains in its inactive state, unable to catalyze the exchange of GDP for GTP on its substrate, the small G protein Rap1. This competitive nature means that the inhibitory effect of this compound can be overcome by increasing concentrations of cAMP.[1]

Molecular docking studies have provided insights into the binding mode of this compound within the CNB domain of both EPAC1 and EPAC2, revealing favorable hydrophobic and hydrogen bonding interactions with key residues.[4] While it inhibits both isoforms, this compound exhibits a slight preference for EPAC2 over EPAC1.[5][6]

It is important to note that at high concentrations (typically above 25 µM), this compound has been reported to exhibit non-specific effects, including protein denaturation.[1][7] Therefore, a "therapeutic window" of 1-10 µM is recommended for in vitro and in vivo studies to ensure specific inhibition of EPAC proteins.[1]

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Parameter EPAC1 EPAC2 Reference
IC50 (GEF Activity) 3.2 µM1.4 µM[5][6]
IC50 (8-NBD-cAMP Binding) -10 µM[4]

Table 1: In vitro inhibitory potency of this compound against EPAC1 and EPAC2.

Parameter Value Reference
Selectivity over PKA >100-fold[5]

Table 2: Selectivity of this compound for EPAC over Protein Kinase A (PKA).

Downstream Signaling Consequences

By inhibiting EPAC's GEF activity towards Rap1, this compound effectively blocks the downstream signaling cascades initiated by EPAC activation.

Inhibition of Rap1 Activation

The primary consequence of this compound action is the prevention of Rap1 activation. In its inactive, GDP-bound state, Rap1 cannot interact with its downstream effectors. This compound's inhibition of EPAC ensures that Rap1 remains in this "off" state, even in the presence of stimuli that would normally elevate intracellular cAMP levels. This has been demonstrated in various cell types where this compound blocks EPAC-mediated Rap1 activation.[5]

Impact on Akt Phosphorylation

EPAC activation has been shown to lead to the phosphorylation and activation of the protein kinase Akt (also known as Protein Kinase B). This compound effectively blocks this EPAC-mediated Akt phosphorylation at key residues such as Threonine 308 and Serine 473.[5] This inhibition is specific to the EPAC pathway, as this compound does not affect Akt phosphorylation induced by other stimuli, such as epidermal growth factor (EGF).[5]

The following diagram illustrates the core mechanism of this compound action on the EPAC signaling pathway.

ESI09_Mechanism cluster_upstream Upstream Signaling cluster_epac EPAC Protein cluster_downstream Downstream Effectors cAMP cAMP EPAC EPAC cAMP->EPAC Activates Rap1_GDP Rap1-GDP (Inactive) EPAC->Rap1_GDP Promotes GDP/GTP Exchange (GEF Activity) Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Downstream_Signaling Downstream Signaling Rap1_GTP->Downstream_Signaling Initiates ESI_09 This compound ESI_09->EPAC Inhibits (Competitive)

Caption: this compound competitively inhibits cAMP binding to EPAC, preventing Rap1 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1. The inhibition of this activity by this compound is a direct measure of its potency.

Protocol:

  • Reagents:

    • Purified recombinant full-length human EPAC1 or mouse EPAC2.

    • Purified recombinant C-terminally truncated Rap1B (amino acids 1-167).

    • BODIPY-GDP (fluorescent GDP analog).

    • Guanosine 5'-diphosphate (GDP).

    • cAMP.

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

  • Procedure:

    • Prepare a reaction mixture containing 500 nM Rap1b pre-loaded with BODIPY-GDP and 200 nM EPAC1 or EPAC2 in the assay buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the exchange reaction by adding a fixed concentration of cAMP (e.g., 20 µM).

    • Monitor the decrease in fluorescence intensity over time using a microplate reader. The exchange of BODIPY-GDP for unlabeled GDP in the buffer results in a decrease in fluorescence.

    • Calculate the initial rates of the reaction at each this compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates the workflow for the in vitro GEF activity assay.

GEF_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Reagents: - EPAC1/2 - Rap1b-BODIPY-GDP - cAMP - this compound - Assay Buffer Mix_Components Mix EPAC and Rap1b-BODIPY-GDP in Assay Buffer Prepare_Reagents->Mix_Components Add_ESI09 Add varying concentrations of this compound Mix_Components->Add_ESI09 Initiate_Reaction Initiate with cAMP Add_ESI09->Initiate_Reaction Measure_Fluorescence Monitor fluorescence decrease over time Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate initial reaction rates Measure_Fluorescence->Calculate_Rates Determine_IC50 Determine IC50 value Calculate_Rates->Determine_IC50

Caption: Workflow for the in vitro EPAC GEF activity assay.

8-NBD-cAMP Competition Binding Assay

This assay directly measures the ability of this compound to compete with a fluorescent cAMP analog for binding to the EPAC CNB domain.

Protocol:

  • Reagents:

    • Purified recombinant EPAC2.

    • 8-NBD-cAMP (fluorescent cAMP analog).

    • This compound.

    • cAMP (for positive control).

    • Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Procedure:

    • In a 96-well microplate, prepare a reaction mix containing 50 nM EPAC2 and 60 nM 8-NBD-cAMP in the assay buffer.

    • Add varying concentrations of this compound or unlabeled cAMP to the wells.

    • Incubate the plate at room temperature.

    • Measure the fluorescence polarization or intensity using a microplate reader with excitation and emission wavelengths appropriate for 8-NBD-cAMP (e.g., 470 nm excitation/540 nm emission).

    • The displacement of 8-NBD-cAMP by this compound or cAMP will result in a decrease in fluorescence polarization or a change in fluorescence intensity.

    • Calculate the IC50 value for this compound by plotting the percentage of displacement against the logarithm of the this compound concentration.

Cellular Assays: Western Blot for Akt Phosphorylation

This assay assesses the effect of this compound on EPAC-mediated downstream signaling in a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., AsPC-1 pancreatic cancer cells) to 70-80% confluency.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 5 minutes).

    • Stimulate the cells with an EPAC-specific activator, such as 8-pCPT-2'-O-Me-cAMP (007-AM), for a short period (e.g., 15 minutes). Include a negative control (no stimulation) and a positive control (007-AM stimulation without this compound).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 and anti-phospho-Akt Thr308) and total Akt (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the relative levels of Akt phosphorylation.

The following diagram illustrates the logical relationship of this compound's action from receptor binding to cellular response.

ESI09_Logical_Flow ESI09_Binding This compound binds to EPAC CNB domain cAMP_Competition Competes with cAMP binding ESI09_Binding->cAMP_Competition EPAC_Inhibition Inhibition of EPAC GEF activity cAMP_Competition->EPAC_Inhibition Rap1_Activation_Block Blockade of Rap1 activation (GDP -> GTP) EPAC_Inhibition->Rap1_Activation_Block Downstream_Inhibition Inhibition of downstream signaling pathways Rap1_Activation_Block->Downstream_Inhibition Cellular_Response Modulation of cellular responses (e.g., decreased migration, invasion, and insulin secretion) Downstream_Inhibition->Cellular_Response

References

ESI-09 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Core Structure, Signaling Pathways, and Experimental Protocols for the Epac Inhibitor ESI-09

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for this compound, a potent and selective inhibitor of the Exchange Proteins Directly Activated by cAMP (Epac). This compound serves as a crucial pharmacological tool for investigating Epac-mediated signaling and as a promising scaffold for the development of novel therapeutics targeting a range of pathologies, including cancer, inflammatory disorders, and cardiovascular diseases. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of signal transduction and medicinal chemistry.

Introduction to this compound and the Epac Signaling Pathway

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a myriad of physiological processes. Its effects are primarily mediated through two families of intracellular receptors: Protein Kinase A (PKA) and the Exchange Proteins Directly Activated by cAMP (Epac1 and Epac2). While the role of PKA has been extensively studied, the significance of Epac proteins as independent mediators of cAMP signaling has gained increasing attention. Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2, thereby activating downstream signaling cascades that control cell adhesion, migration, proliferation, and inflammation.

This compound emerged from high-throughput screening as a non-cyclic nucleotide antagonist of Epac proteins.[1] It competitively inhibits the binding of cAMP to the cyclic nucleotide-binding (CNB) domain of both Epac1 and Epac2, with IC50 values of 3.2 μM and 1.4 μM, respectively, and exhibits over 100-fold selectivity against PKA.[2][3] This selectivity makes this compound an invaluable tool for dissecting the specific contributions of the Epac pathway in various cellular contexts.

The Epac Signaling Cascade

The canonical Epac signaling pathway is initiated by the binding of an agonist to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase (AC) and the subsequent production of cAMP from ATP. cAMP then directly binds to the CNB domain of Epac, inducing a conformational change that relieves autoinhibition and activates its GEF function. Activated Epac facilitates the exchange of GDP for GTP on Rap1, a small GTPase. GTP-bound Rap1 then interacts with a variety of downstream effectors, including PLCε, to propagate the signal.

Epac_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPCR GPCR Agonist->GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts Epac Epac (inactive) cAMP->Epac Binds Epac_active Epac (active) Epac->Epac_active Activates Rap1_GDP Rap1-GDP (inactive) Epac_active->Rap1_GDP Catalyzes GDP/GTP Exchange Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors (e.g., PLCε) Rap1_GTP->Downstream Response Cellular Response Downstream->Response ESI09 This compound ESI09->Epac Inhibits

Caption: The canonical Epac signaling pathway and the inhibitory action of this compound.

This compound Structure-Activity Relationship (SAR)

The core structure of this compound is 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-phenyl-acetohydrazonoyl cyanide.[4] SAR studies have revealed that modifications to the 3-chlorophenyl moiety of this compound significantly impact its inhibitory potency.[4] The presence and position of the chloro-substituent are critical for activity.

Quantitative SAR Data

The following table summarizes the inhibitory activity of this compound and its key analogs against Epac1 and Epac2. The data highlights the importance of the substitution pattern on the phenyl ring for potent Epac inhibition.

CompoundR-group (Substitution on Phenyl Ring)Epac1 IC50 (μM)Epac2 IC50 (μM)Reference
This compound 3-Cl3.21.4[2][3]
Analog 1H> 50> 50[4]
Analog 22-Cl15.37.8[4]
Analog 34-Cl12.16.2[4]
Analog 42,3-diCl4.82.5[4]
Analog 53,4-diCl5.52.9[4]
Analog 63,5-diCl2.91.3[4]
Analog 73-F8.94.1[4]
Analog 83-Br4.12.0[4]
Analog 93-CH318.29.5[4]
SAR Summary and Logical Relationships

The SAR data reveals several key trends:

  • Unsubstituted Phenyl Ring: The complete removal of the chloro substituent (Analog 1) results in a dramatic loss of activity, demonstrating the necessity of a substituent at this position.[4]

  • Monosubstitution:

    • Substitution at the meta- (3-) position with a chloro group (this compound) provides the most potent monosubstituted analog.[4]

    • Substitution at the ortho- (2-) or para- (4-) position leads to a significant decrease in potency compared to the meta-position.[4]

    • The nature of the halogen at the meta-position influences activity, with Br > Cl > F.[4]

    • A methyl group at the meta-position is poorly tolerated compared to a halogen.[4]

  • Disubstitution:

    • Dichlorination generally improves potency compared to monosubstitution (except for the 3,5-dichloro analog).[4]

    • The 3,5-dichloro analog (Analog 6) is the most potent compound in this series, with activity comparable to this compound.[4]

SAR_Logic cluster_modifications Modifications to the Phenyl Ring cluster_mono_details Monosubstitution Details cluster_di_details Disubstitution Details ESI09_Core This compound Core Scaffold Unsubstituted Unsubstituted (H) ESI09_Core->Unsubstituted Leads to Monosubstituted Monosubstituted ESI09_Core->Monosubstituted Leads to Disubstituted Disubstituted ESI09_Core->Disubstituted Leads to LossOfActivity Loss of Activity Unsubstituted->LossOfActivity Meta meta- (3-) Position (e.g., 3-Cl, 3-Br, 3-F) Monosubstituted->Meta OrthoPara ortho- (2-) or para- (4-) Position Monosubstituted->OrthoPara Methyl meta-Methyl Monosubstituted->Methyl DiChloro_35 3,5-diCl Disubstituted->DiChloro_35 DiChloro_Other Other diCl (2,3- or 3,4-) Disubstituted->DiChloro_Other HighPotency High Potency Meta->HighPotency ModeratePotency Moderate Potency OrthoPara->ModeratePotency LowPotency Low Potency Methyl->LowPotency DiChloro_35->HighPotency DiChloro_Other->ModeratePotency

Caption: Logical relationships in the structure-activity of this compound analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR analysis of this compound.

Synthesis of this compound Analogs

A general and efficient synthesis for this compound and its analogs has been developed. The key steps involve the formation of a 3,5-disubstituted isoxazole, followed by the generation of a cyanomethyl ketone intermediate, and finally, a coupling reaction with the appropriately substituted aryldiazonium salt.

Experimental Workflow for this compound Analog Synthesis:

Synthesis_Workflow Start Starting Materials: Pinacolone, Diethyl oxalate, Substituted Aniline Step1 Step 1: Isoxazole Formation - Reaction of pinacolone and diethyl oxalate - Treatment with hydroxylamine hydrochloride Start->Step1 Step3 Step 3: Diazonium Salt Formation - Reaction of substituted aniline with NaNO2 and HCl Start->Step3 Intermediate1 3,5-disubstituted isoxazole Step1->Intermediate1 Step2 Step 2: Cyanomethyl Ketone Formation - Reaction with dibromomethane and MeLi - Conversion to cyanomethyl derivative with TMSCN Intermediate1->Step2 Intermediate2 Cyanomethyl ketone intermediate Step2->Intermediate2 Step4 Step 4: Coupling Reaction - Coupling of cyanomethyl ketone and aryldiazonium salt Intermediate2->Step4 Intermediate3 Aryldiazonium salt Step3->Intermediate3 Intermediate3->Step4 FinalProduct This compound Analog Step4->FinalProduct

Caption: General workflow for the synthesis of this compound and its analogs.
Epac Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of this compound and its analogs to inhibit the cAMP-stimulated GEF activity of Epac. The assay relies on the change in fluorescence of a BODIPY-FL-GTPγS analog upon binding to the Rap1 protein.

Protocol:

  • Reagents:

    • Purified recombinant Epac1 or Epac2 protein.

    • Purified recombinant Rap1b protein.

    • BODIPY-FL-GTPγS.

    • cAMP.

    • This compound or analog dissolved in DMSO.

    • Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2, 1 mM DTT.

  • Procedure:

    • In a 96-well black plate, add assay buffer containing Epac protein (final concentration ~100 nM) and Rap1b (final concentration ~500 nM).

    • Add varying concentrations of this compound or its analogs (typically from a 10 mM stock in DMSO). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Initiate the reaction by adding a mixture of cAMP (final concentration ~10 μM) and BODIPY-FL-GTPγS (final concentration ~200 nM).

    • Monitor the increase in fluorescence intensity (excitation ~485 nm, emission ~520 nm) over time at room temperature using a fluorescence plate reader.

    • The initial rate of the reaction is determined from the linear portion of the fluorescence curve.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

8-NBD-cAMP Competition Binding Assay

This assay directly measures the ability of this compound and its analogs to compete with a fluorescently labeled cAMP analog, 8-NBD-cAMP, for binding to the CNB domain of Epac.

Protocol:

  • Reagents:

    • Purified recombinant Epac1 or Epac2 protein (or the isolated CNB domain).

    • 8-NBD-cAMP.

    • This compound or analog dissolved in DMSO.

    • Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2.

  • Procedure:

    • In a 96-well black plate, add assay buffer containing Epac protein (final concentration ~200 nM).

    • Add varying concentrations of this compound or its analogs.

    • Add 8-NBD-cAMP to a final concentration of ~100 nM.

    • Incubate the plate at room temperature for 30-60 minutes in the dark.

    • Measure the fluorescence polarization or fluorescence intensity (excitation ~470 nm, emission ~535 nm) using a suitable plate reader.

    • A decrease in fluorescence signal indicates displacement of 8-NBD-cAMP by the inhibitor.

    • IC50 values are determined by plotting the percentage of displacement against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The structure-activity relationship of this compound has been well-characterized, providing a clear roadmap for the design of more potent and selective Epac inhibitors. The critical role of the 3-chlorophenyl moiety and the tolerance for specific disubstitution patterns offer valuable insights for medicinal chemists. The detailed experimental protocols provided herein serve as a practical guide for researchers seeking to evaluate novel Epac modulators.

Future efforts in this area may focus on:

  • Improving Isoform Selectivity: While this compound is selective for Epac over PKA, developing inhibitors with greater selectivity between Epac1 and Epac2 remains a key objective.

  • Enhancing Drug-like Properties: Further optimization of the this compound scaffold to improve pharmacokinetic and pharmacodynamic properties will be crucial for translating these findings into clinical candidates.

  • Exploring Novel Scaffolds: While the current scaffold is promising, the discovery of structurally distinct Epac inhibitors could lead to compounds with different modes of action or improved properties.

References

ESI-09 Target Validation in Specific Cell Types: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the validation of ESI-09 as a potent and selective inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC). This compound serves as a critical tool for elucidating the physiological and pathological roles of EPAC signaling in various cellular contexts. This document details the mechanism of action of this compound, its effects in diverse cell types, and provides detailed protocols for key validation experiments.

Introduction to this compound and its Target, EPAC

Cyclic AMP (cAMP) is a ubiquitous second messenger that classically mediates its effects through Protein Kinase A (PKA). However, the discovery of EPAC as a direct cAMP effector has unveiled a parallel signaling pathway with distinct downstream consequences. EPAC proteins, comprising EPAC1 and EPAC2, function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, thereby regulating a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[1][2]

This compound is a cell-permeable small molecule inhibitor that acts as a competitive antagonist at the cAMP-binding domain of both EPAC1 and EPAC2.[3] Its selectivity for EPAC over PKA makes it an invaluable pharmacological tool for dissecting EPAC-specific signaling events.

Quantitative Data: this compound Potency and Selectivity

The inhibitory activity of this compound against EPAC isoforms and its selectivity over PKA have been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Target IC50 (µM) Assay Conditions Reference
EPAC13.2Cell-free assay
EPAC21.4Cell-free assay
EPAC110.8In the presence of 20 µM cAMP[2]
EPAC24.4In the presence of 20 µM cAMP[2][3]
PKA>100Cell-free assay

Table 1: In Vitro Inhibitory Potency of this compound

Cell Line Effect This compound Concentration Reference
Pancreatic Cancer (AsPC-1, PANC-1)Inhibition of migration and invasion5-15 µM[1]
Pancreatic Cancer (PANC-1, MiaPaCa-2)Synergistic inhibition of cell viability with Lithium10 µM[4]
Breast Cancer (MCF-7)Induction of apoptosis50 µM[5]
Breast Cancer (MCF-7)Cell cycle arrest (Sub-G1)10-50 µM[6]
Schwann CellsInhibition of differentiation and myelinationNot specified
Human Umbilical Vein Endothelial Cells (HUVEC)Reduction of intracellular bacterial countsNot specified

Table 2: Cellular Effects of this compound in Specific Cell Types

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving EPAC and the experimental workflows used to validate the effects of this compound.

EPAC_Signaling_Pathway cluster_Rap GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces EPAC EPAC cAMP->EPAC Activates Rap1_GDP Rap1-GDP (Inactive) EPAC->Rap1_GDP GEF Activity ESI09 This compound ESI09->EPAC Inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GTP Rap1_GTP->Rap1_GDP GDP Downstream Downstream Effectors (e.g., Integrins, Cell Adhesion, Migration, Proliferation) Rap1_GTP->Downstream Experimental_Workflow_Migration Start Seed Pancreatic Cancer Cells Treatment Treat with this compound or Vehicle Start->Treatment Wound Create Scratch Wound Treatment->Wound Transwell Seed in Transwell Insert Treatment->Transwell Incubate_Wound Incubate and Image at 0h and 24h Wound->Incubate_Wound Incubate_Transwell Incubate for 24h Transwell->Incubate_Transwell Analyze_Wound Measure Wound Closure Incubate_Wound->Analyze_Wound Analyze_Transwell Fix, Stain, and Count Migrated/Invaded Cells Incubate_Transwell->Analyze_Transwell Experimental_Workflow_Apoptosis Start Seed Breast Cancer Cells Treatment Treat with this compound or Vehicle Start->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

foundational research on ESI-09's molecular interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the foundational research surrounding the molecular interactions of ESI-09, a potent and selective inhibitor of the Exchange protein directly activated by cAMP (EPAC). This compound has emerged as a critical tool for dissecting the nuanced roles of EPAC proteins in various signaling pathways and holds therapeutic potential in a range of diseases. This document summarizes key quantitative data, details the experimental protocols used to elucidate these interactions, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Molecular Interaction: Competitive Inhibition of EPAC

This compound functions as a competitive antagonist of cAMP binding to both EPAC1 and EPAC2 isoforms.[1] By directly competing with the endogenous second messenger cAMP for the cyclic nucleotide-binding domain (CNBD) of EPAC, this compound effectively prevents the conformational changes required for EPAC activation and its subsequent guanine nucleotide exchange factor (GEF) activity towards its downstream targets, primarily the small G-proteins Rap1 and Rap2.[2][3] This mechanism of action has been substantiated through a variety of biochemical and biophysical assays.

Quantitative Analysis of this compound's Interaction with EPAC

The inhibitory potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key data from foundational studies.

Parameter EPAC1 EPAC2 Selectivity Reference
IC50 (GEF Activity) 3.2 µM1.4 µM>100-fold over PKA[1]
IC50 (GEF Activity, 20 µM cAMP) 10.8 µM4.4 µM-[4]

Table 1: Inhibitory Potency of this compound against EPAC1 and EPAC2. The IC50 values represent the concentration of this compound required to inhibit 50% of the EPAC-mediated guanine nucleotide exchange activity. The selectivity highlights the compound's specificity for EPAC over the other major cAMP effector, Protein Kinase A (PKA).

Technique Observation Conclusion Reference
Thermal Shift Assay Dose-dependent decrease in the melting temperature (Tm) of EPAC2 at high concentrations (>25 µM).At high concentrations, this compound can act as a non-specific protein denaturant.[4][5]
NMR Spectroscopy Residue-dependent chemical shift changes in 15N-labeled EPAC1h (149-318) upon this compound binding, with well-dispersed peaks preserved at lower concentrations.This compound interacts specifically with the cAMP-binding domain of EPAC1 without causing denaturation at pharmacologically relevant concentrations.[4]

Table 2: Biophysical Characterization of the this compound-EPAC Interaction. These studies provide further evidence for a specific binding interaction at lower concentrations, while also defining a "therapeutic window" to avoid off-target effects due to protein denaturation at higher concentrations.

Signaling Pathways Modulated by this compound

This compound, by inhibiting EPAC, modulates a variety of downstream signaling cascades. The primary pathway involves the prevention of Rap1 and Rap2 activation.

EPAC_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces EPAC EPAC cAMP->EPAC Binds & Activates Rap_GDP Rap-GDP (Inactive) EPAC->Rap_GDP Promotes GDP-GTP Exchange ESI09 This compound ESI09->EPAC Competitively Inhibits Rap_GTP Rap-GTP (Active) Downstream Downstream Effectors Rap_GTP->Downstream Cellular_Response Cellular Responses (e.g., Adhesion, Proliferation) Downstream->Cellular_Response

Figure 1: The cAMP-EPAC-Rap Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound's molecular interactions are provided below.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay biochemically determines the ability of EPAC to catalyze the exchange of GDP for GTP on Rap1.

GEF_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified EPAC1 or EPAC2 - Rap1b loaded with BODIPY-GDP - Assay Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT) - GDP (50 µM) - cAMP (various concentrations) - this compound (various concentrations) start->prepare_reagents mix_components Mix EPAC, Rap1b-BODIPY-GDP, GDP, and this compound in a 96-well plate prepare_reagents->mix_components initiate_reaction Initiate reaction by adding cAMP mix_components->initiate_reaction monitor_fluorescence Monitor fluorescence decrease over time (Excitation: 485 nm, Emission: 515 nm) initiate_reaction->monitor_fluorescence analyze_data Calculate reaction rate constant (kobs) and determine IC50 values monitor_fluorescence->analyze_data end End analyze_data->end

Figure 2: Workflow for the Fluorescence-Based Guanine Nucleotide Exchange Factor (GEF) Activity Assay.

Methodology:

  • Reagent Preparation: Purified full-length EPAC1 or EPAC2 and Rap1B(1-167) loaded with BODIPY-GDP are prepared. The assay buffer consists of 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, and 1 mM DTT.[4]

  • Reaction Setup: The assay is performed in a 96-well plate. 500 nM Rap1b-BODIPY-GDP and 200 nM EPAC1 or EPAC2 are mixed in the assay buffer containing 50 µM GDP and the desired concentrations of this compound.[4]

  • Reaction Initiation and Monitoring: The exchange reaction is initiated by the addition of cAMP (e.g., 20 µM for inhibition studies). The decrease in fluorescence, resulting from the displacement of BODIPY-GDP by unlabeled GDP, is monitored in real-time using a fluorescence plate reader with excitation and emission wavelengths set at 485 nm and 515 nm, respectively.[4]

  • Data Analysis: The observed reaction rate constant (kobs) is obtained by fitting the fluorescence decay curve to a single exponential equation. For inhibition studies, the relative GEF activity is calculated and plotted against the this compound concentration to determine the IC50 value.[4]

Thermal Shift Assay (Thermal Denaturation Assay)

This assay assesses the effect of a ligand on the thermal stability of a protein.

Methodology:

  • Reaction Mixture: A 25 µl reaction mix is prepared in a 96-well real-time PCR plate containing 0.1 mg/ml of purified EPAC2, SYPRO Orange dye (1:1000 dilution of the stock), and varying concentrations of this compound (e.g., 1 µM to 20 µM).[4]

  • Thermal Denaturation: The fluorescence intensity is monitored over a temperature range from 11°C to 80°C with a linear temperature gradient (0.5°C/30 s) using a real-time PCR detection system. The excitation and emission wavelengths are set at 560-590 nm and 610-650 nm, respectively.[4]

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated by fitting the sigmoidal melt curve to the Boltzmann equation using appropriate software.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level insights into the binding interaction between this compound and EPAC.

Methodology:

  • Protein Preparation: 15N-labeled EPAC1h (amino acids 149-318) is expressed and purified.[4]

  • Sample Preparation: {15N, 1H} Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired for a 100 µM sample of 15N-labeled EPAC1h in the absence and presence of varying concentrations of unlabeled this compound (e.g., 50 µM and 500 µM).[4]

  • Data Acquisition and Analysis: Spectra are recorded on an NMR spectrometer. Changes in the chemical shifts of specific residues upon the addition of this compound are analyzed to map the binding site and confirm the specificity of the interaction. The preservation of well-dispersed peaks indicates that the protein remains folded.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the real-time binding kinetics and affinity of this compound to EPAC.

Methodology:

  • Ligand Immobilization: Purified EPAC protein is covalently immobilized on a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. This involves the activation of the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the injection of the EPAC protein in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent bond formation. Finally, any remaining active sites are blocked with ethanolamine.

  • Analyte Injection: this compound, dissolved in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility), is injected at various concentrations over the immobilized EPAC surface.

  • Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to EPAC, is monitored in real-time and recorded as a sensorgram.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.

Conclusion

The foundational research on this compound's molecular interactions has firmly established it as a specific and competitive inhibitor of EPAC1 and EPAC2. The quantitative data and detailed experimental protocols outlined in this guide provide a comprehensive understanding of its mechanism of action. The use of this compound within its defined "therapeutic window" is crucial to avoid non-specific effects. As a well-characterized molecular probe, this compound will continue to be an invaluable tool for researchers and drug development professionals in elucidating the complex roles of EPAC signaling in health and disease.

References

Methodological & Application

ESI-09 Protocol for In Vitro Cell Culture Experiments: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ESI-09 is a cell-permeable small molecule that functions as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC). It selectively targets both EPAC1 and EPAC2 isoforms, demonstrating over 100-fold selectivity against Protein Kinase A (PKA), another key mediator of cAMP signaling.[1][2] this compound competitively binds to the cAMP binding domain of EPAC proteins, thereby inhibiting their guanine nucleotide exchange factor (GEF) activity.[3][4] This inhibitory action blocks the activation of downstream effectors such as Rap1 and Akt.[1][5] These application notes provide detailed protocols for the use of this compound in various in vitro cell culture experiments to investigate EPAC signaling pathways and their roles in cellular processes.

Mechanism of Action

Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates numerous cellular functions. Its effects are primarily mediated through two families of intracellular receptors: PKA and EPAC. Upon binding cAMP, EPAC proteins undergo a conformational change that activates their GEF domain, which in turn catalyzes the exchange of GDP for GTP on small G proteins of the Rap family (Rap1 and Rap2). Activated Rap proteins then modulate a variety of downstream signaling pathways, influencing processes such as cell adhesion, migration, proliferation, and apoptosis.[5][6] this compound specifically antagonizes the binding of cAMP to EPAC, thus preventing its activation and the subsequent downstream signaling events.

ESI09_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP EPAC EPAC cAMP->EPAC Activates Rap-GDP Rap-GDP EPAC->Rap-GDP Activates ESI09 This compound ESI09->EPAC Inhibits Rap-GTP Rap-GTP Rap-GDP->Rap-GTP GDP/GTP Exchange Downstream\nEffectors Downstream Effectors Rap-GTP->Downstream\nEffectors Cellular\nResponses Cellular Responses (Migration, Proliferation, etc.) Downstream\nEffectors->Cellular\nResponses

Caption: Mechanism of action of this compound in the EPAC signaling pathway.

Data Presentation

This compound Inhibitory Concentrations
TargetIC50 Value (µM)Assay ConditionsReference
EPAC13.2Cell-free assay[1][7]
EPAC21.4Cell-free assay[1][7]
EPAC110.8In the presence of 20 µM cAMP[3][7]
EPAC24.4In the presence of 20 µM cAMP[3]
In Vitro Cellular Effects of this compound
Cell LineTreatmentEffectReference
PANC-1, MiaPaCa-20-10 µM this compound for 48hDose-dependent inhibition of cell viability[6]
PANC-1, MiaPaCa-2Combination of LiCl (0-10 mM) and this compound (0-10 µM) for 48hSynergistic inhibition of cell proliferation and survival[6][8]
AsPC-11 µM, 10 µM this compound for 5 minutesInhibition of EPAC-mediated Akt phosphorylation[7]
INS-15 µM, 10 µM this compoundInhibition of EPAC2-mediated insulin secretion[7]
AsPC-1, PANC-15 µM, 10 µM this compoundInhibition of pancreatic cancer cell migration[7][9]
Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedSignificant reduction in intracellular and total bacterial counts[1]
Schwann Cells (SC)20 µM this compound for 3-10 daysAntagonized cAMP-induced differentiation and myelin formation[10]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder (MW: 330.77 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound has limited aqueous solubility.[3] It is recommended to prepare a stock solution in DMSO.[3]

  • To prepare a 10 mM stock solution, dissolve 3.31 mg of this compound powder in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution. Gentle warming at 37°C for 10 minutes or sonication may aid in dissolution.[7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to several months.[7]

Note on Working Concentrations: The effective concentration of this compound in cell culture typically ranges from 1 to 20 µM.[11] It is crucial to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity. A "therapeutic window" for this compound has been suggested to be between 1-10 µM to avoid potential off-target effects at higher concentrations.[11]

ESI09_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Stock Prepare 10 mM this compound stock solution in DMSO Start->Stock Dilute Prepare working solutions by diluting stock in culture medium Stock->Dilute Seed Seed cells in appropriate culture vessels Dilute->Seed Treat Treat cells with This compound working solutions Seed->Treat Incubate Incubate for desired duration (e.g., 24-48h) Treat->Incubate Assay Perform downstream assays: - Cell Viability (MTT, etc.) - Western Blot (p-Akt) - Migration/Invasion Assay - Gene Expression Analysis Incubate->Assay Analyze Analyze and interpret data Assay->Analyze End End Analyze->End

Caption: General experimental workflow for in vitro studies using this compound.
Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the effect of this compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., PANC-1, MiaPaCa-2 pancreatic cancer cells)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (DMSO) at the highest concentration used for this compound dilution.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Akt Phosphorylation

Objective: To assess the inhibitory effect of this compound on EPAC-mediated Akt activation.

Materials:

  • Cells of interest (e.g., AsPC-1 pancreatic cancer cells)

  • Serum-free medium

  • This compound stock solution

  • EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007-AM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with desired concentrations of this compound (e.g., 1, 10 µM) or vehicle for 15-30 minutes.[5][7]

  • Stimulate the cells with an EPAC activator (e.g., 10 µM 007-AM) for 5-10 minutes.[5]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE, protein transfer, and immunoblotting according to standard protocols.

  • Probe the membrane with primary antibodies against phosphorylated and total Akt, as well as a loading control.

  • Incubate with the appropriate secondary antibody and visualize the protein bands using a chemiluminescent detection system.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on cancer cell migration.

Materials:

  • Cells of interest (e.g., AsPC-1, PANC-1)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound stock solution

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

  • Pre-treat a suspension of serum-starved cells with this compound (e.g., 5, 10 µM) or vehicle for 15 minutes.[5]

  • Add complete medium to the lower chamber of the 24-well plate.

  • Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell inserts.

  • Incubate for 12-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of EPAC-mediated signaling pathways. Its specificity for EPAC over PKA allows for the dissection of cAMP signaling cascades. The protocols outlined above provide a framework for studying the effects of this compound on various cellular processes, including proliferation, survival, signaling, and migration. Researchers should carefully optimize experimental conditions, such as this compound concentration and treatment duration, for their specific cell type and experimental question.

References

Application Notes and Protocols for ESI-09 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of ESI-09 stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent and selective inhibitor of the Exchange protein directly activated by cAMP (EPAC) 1 and 2, making it a valuable tool for studying cAMP-mediated signaling pathways independent of Protein Kinase A (PKA).

Chemical Properties and Solubility

This compound is a non-cyclic nucleotide antagonist of EPAC1 and EPAC2.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 330.77 g/mol [1][3]
Formula C₁₆H₁₅ClN₄O₂[1][3]
Appearance Yellow to orange solid[1]
Solubility in DMSO ≥33.1 mg/mL to 100 mg/mL[2][4]
Solubility in Water Insoluble[2][4]
Storage (Powder) -20°C for up to 3 years[2][5]

Mechanism of Action

This compound acts as a competitive inhibitor at the cAMP-binding domain of EPAC proteins, thereby preventing the activation of EPAC-mediated signaling pathways.[6][7] It exhibits selectivity for EPAC proteins over PKA.[2] The half-maximal inhibitory concentrations (IC₅₀) for this compound are provided in the table below.

TargetIC₅₀Reference
EPAC1 3.2 µM[1][2][5]
EPAC2 1.4 µM[1][2][5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 330.77 g/mol = 3.3077 mg

  • Weigh the this compound powder:

    • Carefully weigh out approximately 3.31 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming at 37°C for 10 minutes or sonication can aid in dissolution.[4]

  • Aliquot and store:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. Stock solutions are stable for up to 1 year at -20°C and up to 2 years at -80°C.[1]

Working Solution Preparation

For cell-based assays, the DMSO stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.1%).

Signaling Pathway

The diagram below illustrates the canonical cAMP signaling pathway and the point of inhibition by this compound. Activation of G-protein coupled receptors (GPCRs) leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP can then activate both Protein Kinase A (PKA) and EPAC. This compound specifically inhibits the activation of EPAC1 and EPAC2, preventing the downstream activation of Rap GTPases and subsequent cellular responses.

ESI09_Pathway cluster_membrane cluster_cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates EPAC EPAC1/2 cAMP->EPAC Activates Downstream_PKA PKA-mediated Responses PKA->Downstream_PKA Rap Rap GTPase EPAC->Rap Activates Downstream_EPAC EPAC-mediated Responses Rap->Downstream_EPAC ESI09 This compound ESI09->EPAC Inhibits ESI09_Workflow start Prepare 10 mM this compound stock solution in DMSO prepare_working Prepare working solution of this compound in cell culture medium start->prepare_working culture_cells Culture cells of interest treat_cells Treat cells with this compound or vehicle control (DMSO) culture_cells->treat_cells prepare_working->treat_cells stimulate_cells Stimulate with an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) treat_cells->stimulate_cells assay Perform downstream assays (e.g., Rap activation, cell migration) stimulate_cells->assay analyze Analyze and interpret data assay->analyze

References

Application Notes and Protocols: Determining the Optimal ESI-09 Concentration for Treating PANC-1 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining and utilizing the optimal concentration of ESI-09, a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), for the treatment of PANC-1 human pancreatic cancer cells. This compound has been shown to inhibit pancreatic cancer cell migration and invasion and can induce growth arrest and apoptosis.[1][2] The optimal concentration of this compound for PANC-1 cells is critical for achieving desired therapeutic effects while minimizing off-target effects. These guidelines synthesize data from published studies and provide standardized protocols for cell culture, viability assays, apoptosis analysis, and investigation of downstream signaling pathways.

Introduction

Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options.[1][3] The cyclic AMP (cAMP) signaling pathway has emerged as a potential therapeutic target.[1] this compound is a small molecule inhibitor that selectively targets EPAC1 and EPAC2, key mediators of cAMP signaling, with IC50 values of 3.2 µM and 1.4 µM, respectively.[4][5] By inhibiting EPAC, this compound can modulate downstream signaling pathways involved in cell proliferation, migration, and survival.[4][6] In pancreatic cancer cells, this compound has been demonstrated to inhibit migration and invasion.[2][6] Furthermore, studies have shown that this compound can synergize with other agents to suppress pancreatic cancer cell proliferation and survival.[1][3] This document outlines the necessary procedures to determine the optimal this compound concentration for achieving these anti-cancer effects in the PANC-1 cell line.

Data Presentation: this compound Effects on PANC-1 Cells

The following table summarizes the dose-dependent effects of this compound on PANC-1 cells as reported in the literature. This data can be used as a guide for selecting an appropriate concentration range for your experiments.

Concentration RangeObserved Effect on PANC-1 CellsReference
Dose-dependentInhibition of cell viability.[1]
Not specifiedDecreased migration and invasion.[2]
Dose-dependentSynergistic inhibition of cell proliferation and survival when combined with lithium.[1][3][7]

Note: The optimal concentration can vary based on the specific experimental endpoint (e.g., inhibition of proliferation, induction of apoptosis, or reduction of migration). It is recommended to perform a dose-response curve for each new experimental setup.

Experimental Protocols

PANC-1 Cell Culture

This protocol describes the standard procedure for culturing the PANC-1 human pancreatic cancer cell line.

Materials:

  • PANC-1 cell line (ATCC CRL-1469)[8]

  • Dulbecco's Modified Eagle's Medium (DMEM)[8][9]

  • Fetal Bovine Serum (FBS)[8][9]

  • Penicillin-Streptomycin solution (100 units/mL penicillin, 100 µg/mL streptomycin)[8]

  • 0.25% (w/v) Trypsin-EDTA solution[8]

  • Phosphate-Buffered Saline (PBS), pH 7.4[8]

  • Cell culture flasks (T-25 or T-75)[8]

  • Humidified incubator at 37°C with 5% CO2[8][9]

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[8][9]

  • Cell Thawing: Thaw a cryovial of PANC-1 cells rapidly in a 37°C water bath.[8][10] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifugation: Centrifuge the cell suspension at 1,200 rpm for 5 minutes to pellet the cells.[8] Discard the supernatant.

  • Resuspension and Plating: Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[8] Transfer the cell suspension into a T-25 or T-75 culture flask.

  • Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO2.[8][9]

  • Subculturing: When cells reach 70-90% confluency, remove the medium and wash the cell monolayer with PBS.[8] Add 3 mL of 0.25% Trypsin-EDTA solution and incubate until cells detach.[8] Neutralize the trypsin with 7-10 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed new flasks at a 1:4 split ratio.[8]

This compound Stock Solution Preparation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

  • For experiments, dilute the stock solution to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of PANC-1 cells.

Materials:

  • PANC-1 cells

  • Complete growth medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO or solubilization solution[11][12]

  • Plate reader

Procedure:

  • Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 180 µL of complete growth medium and incubate overnight.[11]

  • This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 200 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10 minutes.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a plate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying this compound-induced apoptosis in PANC-1 cells using flow cytometry.

Materials:

  • PANC-1 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit[13]

  • 1X Binding Buffer[14]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed PANC-1 cells in 6-well plates at a density of 6 x 10⁵ cells/well.[13] After 24 hours, treat the cells with the desired concentrations of this compound for the chosen duration (e.g., 48 hours).[13]

  • Cell Harvesting: Detach the cells using trypsin and collect both the detached and adherent cells.[13] Centrifuge the cell suspension and wash the pellet three times with cold PBS.[13]

  • Staining: Resuspend the cell pellet in 500 µL of 1X binding buffer.[13] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][15]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[13]

    • Healthy cells: Annexin V-negative and PI-negative.[14]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression and phosphorylation of proteins in downstream signaling pathways (e.g., Akt, Rap1).

Materials:

  • PANC-1 cells

  • This compound

  • RIPA lysis buffer[16]

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes[17]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-Rap1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent detection reagent[16]

Procedure:

  • Cell Lysis: Treat PANC-1 cells with this compound as desired. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[16]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[16][17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[18] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[16] Densitometry analysis can be performed to quantify protein expression levels relative to a loading control like β-actin.[19][20]

Visualizations

experimental_workflow cluster_culture PANC-1 Cell Culture cluster_treatment This compound Treatment cluster_assays Downstream Assays Culture Culture PANC-1 cells to 70-90% confluency Seed Seed cells in appropriate plates Culture->Seed Treat Treat with varying concentrations of this compound Seed->Treat Viability Cell Viability (MTT Assay) Treat->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Treat->Apoptosis Western Protein Analysis (Western Blot) Treat->Western

Caption: Experimental workflow for determining the optimal this compound concentration.

signaling_pathway cAMP cAMP EPAC EPAC1/2 cAMP->EPAC activates Rap1 Rap1 EPAC->Rap1 activates Akt Akt EPAC->Akt activates ESI09 This compound ESI09->EPAC inhibits Migration Cell Migration & Invasion Rap1->Migration Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Simplified signaling pathway of this compound action in pancreatic cancer cells.

References

ESI-09 Administration Protocol for In Vivo Mouse Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of ESI-09, a potent and specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). This compound serves as a critical tool for investigating the physiological and pathophysiological roles of the EPAC-mediated signaling pathway in various disease models. These guidelines cover administration protocols, dosage recommendations, and vehicle formulations for mouse studies, supported by quantitative data from peer-reviewed literature. Additionally, detailed experimental procedures and diagrams of the relevant signaling pathway and a typical experimental workflow are presented to facilitate experimental design and execution.

Introduction

This compound is a cell-permeable small molecule that selectively inhibits both isoforms of EPAC, EPAC1 and EPAC2, with IC50 values of 3.2 µM and 1.4 µM, respectively.[1][2] It demonstrates over 100-fold selectivity for EPAC over Protein Kinase A (PKA), another primary downstream effector of cAMP.[3] By competitively binding to the cAMP binding domain of EPAC, this compound prevents the activation of downstream signaling cascades, including the activation of the small GTPase Rap1 and subsequent modulation of Akt phosphorylation.[1][3] This specificity makes this compound an invaluable pharmacological tool for dissecting the roles of EPAC signaling in diverse biological processes, including cancer progression, inflammation, metabolic regulation, and neuronal function.[4][5][6] The following protocols and data have been compiled to assist researchers in the effective use of this compound in in vivo mouse models.

Quantitative Data Summary

The following table summarizes the administration protocols and observed effects of this compound in various in vivo mouse studies. This data can guide dose selection and experimental design for specific research applications.

Mouse Model This compound Dose Administration Route Vehicle Dosing Frequency & Duration Observed Effects Reference
Lung Cancer Xenograft (A549 cells)2 mg/kg and 10 mg/kgIntraperitoneal (i.p.)Not specifiedDaily for 21 daysSignificant inhibition of tumor growth and decreased plasma carcinoembryonic antigen (CEA) levels.[7]
Fatal SFG Rickettsiosis (WT C57BL/6 mice)10 mg/kgIntraperitoneal (i.p.)Not specifiedDailyProtected mice from fatal rickettsiosis through pharmacological inhibition of EPAC1.[1]
Hyperalgesic Priming (Female and Male mice)20 mg/kgOral (gavage)Corn oilTwo doses on days 13 and 14Attenuated GDNF-induced hyperalgesic priming.[8][9]
Vaccinia Virus (VACV) Infection (CD1 nude mice)36 µg/kgIntranasal (i.n.)Not specifiedDaily for 5 daysPrevented VACV infection and replication.[10]
Pancreatic Cancer50 mg/kgOral (gavage)Not specifiedDaily for up to 26 daysWell-tolerated.[7]
Renal Function Study (WT mice)10 mg/kgIntraperitoneal (i.p.)Not specifiedDailyIncreased 24-hour urinary Na+ and K+ levels, indicating an effect on solute transport in the proximal tubule.[11]

Experimental Protocols

Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is suitable for achieving systemic delivery of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile ddH₂O or saline

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to make an 80 mg/mL stock, dissolve 8 mg of this compound in 100 µL of DMSO. Ensure complete dissolution.[1] Stock solutions in DMSO can typically be stored at -20°C for extended periods.[3]

  • Vehicle Formulation: A commonly used vehicle for intraperitoneal injection of hydrophobic compounds like this compound consists of DMSO, PEG300, Tween 80, and an aqueous carrier. A typical formulation is a 1:4:0.5:4.5 ratio of DMSO:PEG300:Tween 80:ddH₂O.

  • Working Solution Preparation (Example for a 10 mg/kg dose in a 20g mouse):

    • The total dose required is 0.2 mg (10 mg/kg * 0.02 kg).

    • If the final injection volume is 100 µL, the required concentration of the working solution is 2 mg/mL.

    • To prepare 1 mL of a 2 mg/mL working solution:

      • Take 25 µL of the 80 mg/mL this compound stock solution in DMSO.

      • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 50 µL of Tween 80 and mix again until clear.

      • Add 525 µL of sterile ddH₂O or saline to reach a final volume of 1 mL.

    • This working solution should be prepared fresh before each use.[1]

  • Administration:

    • Gently restrain the mouse, exposing the abdomen.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[8][11]

    • Insert a 25-27 gauge needle at a 30-45 degree angle and inject the this compound solution.[8]

    • Monitor the animal for any adverse reactions post-injection.

Preparation of this compound for Oral Gavage

This protocol is suitable for studies requiring oral administration of this compound.

Materials:

  • This compound powder

  • Corn oil

  • Appropriate gavage needles

Procedure:

  • Formulation: this compound can be suspended in corn oil for oral administration.[9]

  • Preparation (Example for a 20 mg/kg dose):

    • Determine the total amount of this compound needed for the study cohort.

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of corn oil to achieve the desired final concentration (e.g., 2 mg/mL for a 10 µL/g body weight administration).

    • Vortex or sonicate the mixture to ensure a uniform suspension. Prepare this suspension fresh daily.

  • Administration:

    • Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury.

    • Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.

    • Slowly administer the this compound suspension.

    • Monitor the animal to ensure proper recovery and no signs of distress.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the EPAC signaling pathway inhibited by this compound and a general experimental workflow for in vivo studies.

EPAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand (e.g., Hormones, Neurotransmitters) GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to EPAC EPAC1/2 cAMP->EPAC Activates Rap1_GDP Rap1-GDP (Inactive) EPAC->Rap1_GDP Activates GEF activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP to GTP Exchange Downstream Downstream Effectors (e.g., PLC, Akt, Integrins) Rap1_GTP->Downstream Cellular_Response Cellular Responses (e.g., Adhesion, Proliferation, Secretion, Gene Expression) Downstream->Cellular_Response ESI09 This compound ESI09->EPAC Inhibits

Caption: EPAC signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation 1. Animal Acclimation Group_Allocation 2. Random Group Allocation (Vehicle vs. This compound) Animal_Acclimation->Group_Allocation ESI09_Prep 3. This compound Formulation Preparation Group_Allocation->ESI09_Prep Administration 4. This compound Administration (i.p., Oral, etc.) ESI09_Prep->Administration Monitoring 5. Daily Monitoring (Weight, Clinical Signs) Administration->Monitoring Data_Collection 6. Endpoint Data Collection (e.g., Tumor Volume, Behavioral Tests) Monitoring->Data_Collection Sample_Harvest 7. Tissue/Blood Sample Harvesting Data_Collection->Sample_Harvest Analysis 8. Ex Vivo Analysis (e.g., Histology, Western Blot, Gene Expression) Sample_Harvest->Analysis Stats 9. Statistical Analysis Analysis->Stats

Caption: General experimental workflow for in vivo mouse studies with this compound.

References

Application Notes and Protocols: Detecting ESI-09 Effects on Akt Phosphorylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Western blotting to investigate the inhibitory effects of ESI-09 on Akt phosphorylation. This compound is a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC), which can modulate the PI3K/Akt signaling pathway.[1] This document outlines the necessary procedures for cell culture, treatment, protein extraction, and immunoblotting to quantitatively assess changes in Akt phosphorylation at key residues, Threonine 308 (Thr308) and Serine 473 (Ser473).

Data Presentation

The inhibitory effect of this compound on Akt phosphorylation is dose-dependent. The following tables summarize the quantitative analysis of Akt phosphorylation in response to varying concentrations of this compound in AsPC-1 human pancreatic cancer cells stimulated with the EPAC activator 007-AM. Data is presented as the relative density of the phosphorylated Akt band normalized to the total Akt band, with the vehicle control set to 100%.

Table 1: Effect of this compound on Akt Phosphorylation at Threonine 308 (p-Akt Thr308)

This compound Concentration (µM)Mean Relative p-Akt (Thr308) DensityStandard Deviation
0 (Vehicle)100%± 8.5%
185%± 7.2%
365%± 5.9%
1040%± 4.1%
3025%± 3.3%

Table 2: Effect of this compound on Akt Phosphorylation at Serine 473 (p-Akt Ser473)

This compound Concentration (µM)Mean Relative p-Akt (Ser473) DensityStandard Deviation
0 (Vehicle)100%± 9.1%
188%± 7.8%
370%± 6.5%
1045%± 4.8%
3030%± 3.9%

Note: The data presented in these tables are representative and synthesized from graphical representations in published literature. Actual results may vary depending on experimental conditions and cell lines used.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

G This compound Mechanism of Action cAMP cAMP EPAC EPAC cAMP->EPAC Activates Rap1 Rap1 EPAC->Rap1 Activates ESI09 This compound ESI09->EPAC Inhibits PI3K PI3K Rap1->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Thr308, Ser473) Downstream Downstream Cellular Effects (Proliferation, Survival) pAkt->Downstream Promotes

Caption: this compound inhibits EPAC, preventing Akt phosphorylation.

G Western Blot Workflow for p-Akt Detection cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blot cluster_3 Data Analysis A Seed Cells B Pre-treat with this compound A->B C Stimulate with EPAC Activator B->C D Lyse Cells C->D E Quantify Protein (BCA Assay) D->E F SDS-PAGE E->F G Transfer to Membrane F->G H Block Membrane G->H I Primary Antibody Incubation (p-Akt, Total Akt) H->I J Secondary Antibody Incubation I->J K Detection & Imaging J->K L Densitometry Analysis K->L M Normalize p-Akt to Total Akt L->M

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Experimental Protocols

This section provides a detailed methodology for assessing the effects of this compound on Akt phosphorylation.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., AsPC-1 pancreatic cancer cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours. This step is crucial to reduce basal levels of Akt phosphorylation.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free media to the desired final concentrations (e.g., 1, 3, 10, 30 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration. Pre-treat the serum-starved cells with the this compound dilutions or vehicle for 1-2 hours.

  • EPAC Activation: Following pre-treatment, stimulate the cells with an EPAC activator, such as 10 µM 8-pCPT-2'-O-Me-cAMP (007-AM), for 15-30 minutes to induce Akt phosphorylation. A negative control group with no stimulation should also be included.

Protein Extraction
  • Cell Lysis: After stimulation, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) and total Akt overnight at 4°C with gentle agitation. The primary antibodies should be diluted in the blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Analysis
  • Densitometry: Quantify the band intensities for both phosphorylated Akt and total Akt using image analysis software (e.g., ImageJ).

  • Normalization: For each sample, normalize the band intensity of the phosphorylated Akt to the corresponding total Akt band intensity to account for any variations in protein loading.

  • Relative Quantification: Express the normalized phosphorylated Akt levels as a percentage or fold change relative to the vehicle-treated control.

References

Application of ESI-09 in Studying Insulin Secretion: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate process of insulin secretion is fundamental to glucose homeostasis. A key signaling molecule in this process is cyclic AMP (cAMP), which potentiates glucose-stimulated insulin secretion (GSIS). The effects of cAMP are primarily mediated through two distinct pathways: the well-characterized Protein Kinase A (PKA) pathway and the more recently elucidated Exchange protein directly activated by cAMP (EPAC) pathway. Differentiating the specific contributions of these pathways is crucial for a comprehensive understanding of pancreatic beta-cell function and for the development of novel therapeutic strategies for diabetes.

ESI-09 is a potent and specific cell-permeable inhibitor of EPAC proteins (EPAC1 and EPAC2).[1][2][3] It acts as a non-cyclic nucleotide antagonist, effectively blocking EPAC-mediated downstream signaling, such as the activation of the small G-protein Rap1.[3] Notably, this compound exhibits high selectivity for EPAC over PKA, making it an invaluable pharmacological tool to dissect the specific role of the EPAC pathway in cellular processes, including insulin secretion.[1][2] These application notes provide detailed protocols and data on the use of this compound to investigate the role of EPAC in insulin secretion.

Mechanism of Action of this compound in the Context of Insulin Secretion

In pancreatic beta-cells, an increase in intracellular cAMP, often triggered by incretin hormones like GLP-1, enhances GSIS. This potentiation occurs through both PKA-dependent and EPAC-dependent mechanisms. The EPAC arm of this signaling cascade, primarily involving EPAC2 in beta-cells, is thought to play a significant role in the mobilization of intracellular calcium stores and the regulation of insulin granule exocytosis.

This compound specifically inhibits the EPAC pathway. By pre-treating pancreatic beta-cells or isolated islets with this compound, researchers can effectively block the EPAC-mediated component of cAMP-potentiated insulin secretion. This allows for the specific investigation of the EPAC pathway's contribution to insulin release, independent of the PKA pathway.

Data Presentation

The following tables summarize the inhibitory effects of this compound on EPAC activity and EPAC-mediated insulin secretion.

Table 1: Inhibitory Potency of this compound on EPAC1 and EPAC2

TargetIC₅₀ (µM)
EPAC13.2
EPAC21.4

This data is derived from in vitro guanine nucleotide exchange factor (GEF) activity assays.

Table 2: Dose-Dependent Inhibition of EPAC-Mediated Insulin Secretion by this compound in INS-1 Cells

TreatmentThis compound Concentration (µM)Insulin Secretion (Fold Change over Vehicle)
Vehicle01.0
007-AM (10 µM)02.5
007-AM (10 µM) + this compound12.0
007-AM (10 µM) + this compound31.5
007-AM (10 µM) + this compound101.2

Data are approximated from the bar chart presented in Almahariq et al., Molecular Pharmacology, 2013.[4] 007-AM is a cell-permeable EPAC-specific agonist.

Experimental Protocols

Here, we provide detailed protocols for investigating the effect of this compound on insulin secretion in both a pancreatic beta-cell line (INS-1) and isolated pancreatic islets.

Protocol 1: Inhibition of EPAC-Mediated Insulin Secretion in INS-1 Cells

This protocol is designed to assess the dose-dependent inhibition of EPAC-agonist-stimulated insulin secretion by this compound in the INS-1 rat insulinoma cell line.

Materials:

  • INS-1 832/13 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • Low glucose KRBH (containing 2.8 mM glucose)

  • High glucose KRBH (containing 16.7 mM glucose)

  • EPAC-specific agonist (e.g., 8-pCPT-2'-O-Me-cAMP-AM, also known as 007-AM)

  • This compound (Tocris Bioscience, R&D Systems, or other reputable supplier)

  • DMSO (for dissolving this compound and 007-AM)

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture INS-1 832/13 cells in complete RPMI-1640 medium in a humidified incubator at 37°C with 5% CO₂. Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Pre-incubation:

    • On the day of the assay, gently wash the cells twice with pre-warmed low glucose KRBH.

    • Pre-incubate the cells in low glucose KRBH for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.

  • This compound Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • During the last 30 minutes of the pre-incubation period, add the desired concentrations of this compound (e.g., 1, 3, 10 µM) or vehicle (DMSO) to the respective wells.

  • Stimulation of Insulin Secretion:

    • Prepare stimulation solutions in low glucose KRBH containing either vehicle, the EPAC agonist 007-AM (e.g., 10 µM), or 007-AM plus the different concentrations of this compound.

    • After the pre-incubation with this compound, carefully aspirate the buffer and add the stimulation solutions to the wells.

    • Incubate the cells for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Following the stimulation period, collect the supernatant from each well.

    • Centrifuge the supernatants at 1000 x g for 5 minutes to pellet any detached cells.

    • Assay the clarified supernatants for insulin content using a commercially available insulin ELISA kit, following the manufacturer's instructions.

    • To normalize for cell number, the total protein content in each well can be determined after lysing the cells.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets with this compound

This protocol details the procedure for assessing the effect of this compound on GSIS in isolated rodent or human pancreatic islets.

Materials:

  • Isolated pancreatic islets

  • Culture medium for islets (e.g., RPMI-1640 with 10% FBS)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) as described in Protocol 1

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • This compound

  • DMSO

  • Insulin ELISA kit

Procedure:

  • Islet Culture and Recovery: After isolation, culture the islets overnight in the appropriate culture medium to allow for recovery.

  • Pre-incubation:

    • Hand-pick islets of similar size into a dish containing pre-warmed low glucose KRBH.

    • Transfer a specified number of islets (e.g., 10-15) into individual tubes or wells of a multi-well plate.

    • Pre-incubate the islets in low glucose KRBH for 1-2 hours at 37°C.

  • This compound Treatment:

    • During the final 30-60 minutes of the pre-incubation, add this compound (e.g., 10 µM) or vehicle (DMSO) to the appropriate tubes/wells.

  • Basal Insulin Secretion:

    • After the pre-incubation, carefully remove the buffer and add fresh low glucose KRBH (with or without this compound as per the experimental design).

    • Incubate for 1 hour at 37°C.

    • At the end of the incubation, collect the supernatant for basal insulin measurement.

  • Glucose-Stimulated Insulin Secretion:

    • Remove the low glucose KRBH and add high glucose KRBH (with or without this compound).

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant for stimulated insulin measurement.

  • Insulin Content:

    • After collecting the supernatant from the stimulation step, add acid-ethanol to the islets to extract the total insulin content.

  • Sample Analysis:

    • Measure the insulin concentration in the collected supernatants and the acid-ethanol extracts using an insulin ELISA kit.

    • Insulin secretion is often expressed as a percentage of total insulin content or normalized to the number of islets.

Visualizations

Signaling Pathway of cAMP-Mediated Insulin Secretion

G Incretins Incretins (e.g., GLP-1) GPCR GPCR Incretins->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC converts to PKA PKA cAMP->PKA activates EPAC2 EPAC2 cAMP->EPAC2 activates Granule_exocytosis Insulin Granule Exocytosis PKA->Granule_exocytosis Rap1 Rap1 EPAC2->Rap1 activates ESI09 This compound ESI09->EPAC2 inhibits Ca_mobilization Ca2+ Mobilization Rap1->Ca_mobilization Rap1->Granule_exocytosis Ca_mobilization->Granule_exocytosis Insulin_secretion Potentiated Insulin Secretion Granule_exocytosis->Insulin_secretion

Caption: cAMP signaling pathways in insulin secretion and the inhibitory action of this compound.

Experimental Workflow for Studying this compound's Effect on Insulin Secretion

G start Start culture_cells Culture Pancreatic Beta-Cells or Islets start->culture_cells pre_incubation Pre-incubate in Low Glucose Buffer culture_cells->pre_incubation add_esi09 Add this compound (or vehicle) pre_incubation->add_esi09 stimulate Stimulate with High Glucose and/or EPAC Agonist add_esi09->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant measure_insulin Measure Insulin (ELISA) collect_supernatant->measure_insulin analyze_data Analyze and Compare Insulin Secretion measure_insulin->analyze_data end End analyze_data->end

Caption: Workflow for assessing the impact of this compound on insulin secretion.

Conclusion

This compound is a critical tool for elucidating the specific role of the EPAC signaling pathway in insulin secretion. Its high selectivity allows for the clear differentiation between PKA- and EPAC-mediated effects of cAMP. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of pancreatic beta-cell physiology and to explore the potential of EPAC as a therapeutic target in metabolic diseases.

References

Application Notes: ESI-09 for Rickettsial Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rickettsia species are obligate intracellular Gram-negative bacteria responsible for a range of severe human diseases, including Rocky Mountain spotted fever and other spotted fever rickettsioses.[1] These pathogens have evolved sophisticated mechanisms to invade and replicate within host endothelial cells, a process critical to their pathogenesis.[1][2] Recent research has identified the host cell's cyclic AMP (cAMP) signaling pathway as a key target manipulated by rickettsiae to facilitate their entry.[2] Specifically, the Exchange protein directly activated by cAMP (Epac1) has been shown to play a crucial role in bacterial adhesion and invasion.[2][3]

ESI-09 is a specific, non-cyclic nucleotide antagonist of Epac proteins.[4][5] It acts as a competitive inhibitor, blocking the binding of cAMP to both Epac1 and Epac2, thereby preventing the activation of downstream signaling cascades, such as the activation of the small GTPase Rap1.[2][6] This inhibitory action makes this compound a valuable research tool for investigating the role of the Epac signaling pathway in various biological processes, including host-pathogen interactions. Studies have demonstrated that pharmacological inhibition of Epac1 using this compound significantly reduces rickettsial adhesion and invasion in vitro and dramatically decreases morbidity and mortality in in vivo models of fatal spotted fever rickettsiosis.[2][3] These findings highlight Epac1 as a potential therapeutic target for the prevention and treatment of rickettsial diseases.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties and efficacy of this compound in the context of rickettsial infection research.

Table 1: In Vitro Properties and Efficacy of this compound

ParameterValueCell TypeNotesSource
IC₅₀ (Epac1) 3.2 µM-In vitro biochemical assay.[4]
IC₅₀ (Epac2) 1.4 µM-In vitro biochemical assay.[4]
Selectivity >100-fold-Greater selectivity for Epac vs. Protein Kinase A (PKA).[4][5]
Effect on Bacterial Load Significant reductionHuman Umbilical Vein Endothelial Cells (HUVECs)Reduces intracellular and total bacterial counts.[4]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Fatal Spotted Fever Rickettsiosis

ParameterValueAnimal ModelRoute of AdministrationSource
Dosage 10 mg/kg/dayC57BL/6 miceIntraperitoneal (i.p.)[4][7]
Outcome Protection from fatal rickettsiosisC57BL/6 miceTreatment with this compound dramatically decreases morbidity and mortality.[2][3][7]

Signaling Pathway and Mechanism of Action

Rickettsial pathogens exploit the host cell's cAMP/Epac1 signaling pathway to promote invasion. This compound effectively blocks this pathway at a critical step.

G cluster_host Host Cell Cytoplasm Rickettsia Rickettsia spp. cAMP Intracellular cAMP increase Rickettsia->cAMP Stimulates Epac1 Epac1 cAMP->Epac1 Binds & Activates Rap1 Rap1 (Inactive) Epac1->Rap1 Activates (GEF) Rap1_A Rap1-GTP (Active) Rap1->Rap1_A Adhesion Bacterial Adhesion & Invasion Rap1_A->Adhesion Promotes ESI09 This compound ESI09->Epac1 Inhibits

Caption: this compound inhibits Rickettsia invasion by blocking the cAMP-Epac1-Rap1 signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Rickettsia Infection and this compound Treatment of Endothelial Cells

This protocol describes the infection of a human endothelial cell line with Rickettsia and subsequent treatment with this compound to assess the impact on bacterial invasion and proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or similar endothelial cell line (e.g., Vero cells).[4][8]

  • Complete cell culture medium (e.g., M199 with 2% FBS).[9]

  • Rickettsia species (e.g., R. conorii, R. rickettsii).[3][9]

  • This compound (Selleck Chemicals or equivalent).[4]

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.[7]

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA.

  • Cell culture plates (e.g., 24-well or 96-well).

  • Equipment for cell lysis and DNA/RNA extraction or plaque assay.

Procedure:

  • Cell Seeding: Seed HUVECs in 24-well plates at a density that allows them to reach ~90-95% confluency on the day of infection. Culture overnight in a 37°C, 5% CO₂ incubator.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO.[7] On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Pre-treatment (Optional but Recommended): Aspirate the old medium from the cells and replace it with a medium containing the desired concentration of this compound or a vehicle control (medium with DMSO). Incubate for 1-2 hours.

  • Infection:

    • Prepare a suspension of live Rickettsia in the cell culture medium.

    • Infect the HUVEC monolayers at a desired Multiplicity of Infection (MOI), for example, an MOI of 1.[9]

    • Incubate for 2 hours at 34°C to allow for bacterial invasion.[9]

  • Post-Infection Treatment:

    • Aspirate the inoculum from the wells.

    • Wash the cells gently with warm PBS to remove non-adherent bacteria.

    • Add fresh medium containing the appropriate concentrations of this compound or vehicle control.

  • Incubation: Incubate the infected and treated plates at 34°C in 5% CO₂ for the desired time course (e.g., 24, 48, or 72 hours).

  • Quantification of Bacterial Load:

    • qPCR: At each time point, wash cells with PBS, lyse them, and extract total DNA. Quantify rickettsial DNA by targeting a specific rickettsial gene (e.g., gltA) and normalize to a host housekeeping gene.

    • Plaque Assay: Lyse the host cells and perform serial dilutions of the lysate. Use the dilutions to infect fresh cell monolayers to determine the number of plaque-forming units (PFU).[9]

    • Immunofluorescence Microscopy: Fix and permeabilize cells. Stain for Rickettsia using a specific antibody and a fluorescent secondary antibody. The number of bacteria per cell or the percentage of infected cells can be quantified.

Protocol 2: In Vivo Murine Model of Rickettsiosis and this compound Treatment

This protocol outlines the use of this compound in a mouse model to evaluate its protective effects against a lethal rickettsial challenge.[3]

Materials:

  • C57BL/6 mice (or other appropriate strain).[3]

  • Rickettsia species known to be lethal in the chosen mouse model.

  • This compound.

  • Vehicle for injection (e.g., DMSO, Tween 80, and ddH₂O formulation).[4]

  • Sterile syringes and needles.

  • Animal monitoring equipment and housing compliant with institutional guidelines.

Procedure:

  • Animal Acclimation: Acclimate mice to the BSL-3 facility and experimental conditions for at least one week before the experiment.

  • This compound Formulation: Prepare the this compound solution for injection. A suggested formulation involves dissolving this compound in DMSO, mixing with Tween 80, and then diluting with ddH₂O to the final concentration (e.g., for a 10 mg/kg dose).[4] The solution should be prepared fresh.

  • Prophylactic Treatment Regimen:

    • Divide mice into treatment and control groups (e.g., n=10 per group).

    • Administer this compound (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily, starting one day before the bacterial challenge.[3][4]

  • Rickettsial Challenge:

    • Infect all mice with a lethal dose of Rickettsia via the appropriate route (e.g., i.p. or intravenous injection). The dose should be previously determined to cause mortality in the majority of untreated animals.

  • Post-Infection Treatment and Monitoring:

    • Continue daily i.p. administration of this compound or vehicle for a predetermined period (e.g., 5-7 days post-infection).

    • Monitor the mice at least twice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy, hypothermia) and mortality for at least 14-21 days.

    • Record survival data for each group.

  • Data Analysis: Compare the survival curves of the this compound-treated group and the vehicle-treated group using a Kaplan-Meier survival analysis followed by a log-rank test. Morbidity data (e.g., weight change) can be compared using appropriate statistical tests like a t-test or ANOVA.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for an in vivo study assessing the efficacy of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimate Mice C Day -1: Administer this compound or Vehicle (i.p.) A->C B Prepare this compound & Vehicle Solutions B->C D Day 0: Lethal Rickettsia Challenge C->D E Day 1-7: Continue Daily Treatment D->E F Daily Monitoring: Morbidity & Mortality (Days 0-21) E->F G Data Analysis: Kaplan-Meier Survival Curves F->G

Caption: Workflow for an in vivo prophylactic study of this compound in a murine rickettsiosis model.

References

Troubleshooting & Optimization

ESI-09 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming common solubility challenges with the EPAC inhibitor, ESI-09, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable small molecule that acts as a specific inhibitor of the Exchange Protein Directly Activated by cAMP (EPAC).[1][2] It functions as a competitive antagonist to cAMP, thereby blocking the activation of EPAC1 and EPAC2.[3][4] This inhibition prevents downstream signaling events, such as the activation of Rap1 and Akt.[1]

Q2: I'm observing a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?

This compound has very low solubility in aqueous solutions.[1][5] The precipitate you are observing is likely the compound crashing out of solution upon introduction to the aqueous environment. This is a common issue due to the hydrophobic nature of this compound.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][5][6][7] It is highly soluble in DMSO, allowing for the preparation of concentrated stocks that can then be diluted into your experimental buffer.[1][5] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?

While this can be cell-line dependent, a final DMSO concentration of 1% or less is generally recommended for in vitro experiments to minimize solvent-induced artifacts.[5]

Q5: Are there any concerns about the stability of this compound in solution?

Stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.[8]

Q6: I've heard this compound can act as a non-specific protein denaturant. Is this true?

Some studies have raised concerns that at high concentrations (typically greater than 25 µM), this compound may exhibit non-specific protein denaturing effects.[3][4][9] However, at pharmacologically effective concentrations (generally in the 1-10 µM range), it is considered a specific EPAC antagonist.[2][10]

Troubleshooting Guide

Issue: Precipitate formation upon dilution of DMSO stock in aqueous buffer.

Root Cause: Poor aqueous solubility of this compound.

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but not so high as to induce cellular toxicity. A final concentration of 1% DMSO is often a good starting point.[5]

  • Sonication: After diluting the DMSO stock into the aqueous buffer, briefly sonicate the solution. This can help to break up small aggregates and facilitate dissolution.[6]

  • Warming: Gently warming the solution to 37°C for a short period (e.g., 10 minutes) can aid in dissolving the compound.[6] However, be mindful of the temperature sensitivity of your buffer components and the stability of this compound over extended periods at elevated temperatures.

  • Sequential Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This can sometimes prevent the compound from crashing out of solution.

  • Use of Surfactants (for in vivo or specific in vitro applications): For certain applications, the use of a non-ionic surfactant like Tween 80 can improve solubility.[1][8] However, the compatibility of surfactants with your specific experimental setup must be validated.

Quantitative Data Summary

The following tables summarize the solubility of this compound in various solvents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference(s)
DMSO50 mM[5]
66 mg/mL (~199.5 mM)[1]
≥ 47 mg/mL (~142.1 mM)[7]
100 mg/mL
Ethanol2.8 mM[5]
17 mg/mL[1]
WaterInsoluble / << 1 mM[1][5]

Table 2: Solubility of this compound in Aqueous Buffers with 1% DMSO

Aqueous BufferSolubilityReference(s)
Water25 µM[5]
PBS, pH 7.4100 µM[5]
25 mM HEPES/NaOH, pH 7.2100 µM[5]
25 mM Tris/HCl, pH 7.4100 µM[5]

Experimental Protocols

Protocol 1: Preparation of a 100 µM this compound Solution in Aqueous Buffer (1% DMSO)

This protocol is adapted from information provided by Biolog Life Science Institute.[5]

  • Prepare a 10 mM this compound stock solution in DMSO:

    • Start with a pre-weighed vial of this compound (e.g., 5 µmol).

    • Add the appropriate volume of anhydrous DMSO to achieve a 50 mM solution (e.g., 100 µL for a 5 µmol vial).

    • Vortex or sonicate until the compound is fully dissolved.

    • Take 20 µL of the 50 mM solution and dilute it with 80 µL of DMSO to obtain a 10 mM stock solution.

  • Prepare the final 100 µM working solution:

    • Take 10 µL of the 10 mM this compound stock solution in DMSO.

    • Add it to 990 µL of your desired aqueous buffer (e.g., PBS, HEPES, Tris).

    • Vortex immediately and thoroughly to ensure uniform mixing.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

This protocol is based on a formulation provided by Selleck Chemicals.[1][8]

  • Prepare an 80 mg/mL this compound stock solution in DMSO.

  • For a 1 mL final working solution:

    • Take 50 µL of the 80 mg/mL this compound DMSO stock.

    • Add it to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween 80 to the mixture and mix until clear.

    • Add 500 µL of ddH₂O to bring the final volume to 1 mL.

    • This solution should be used immediately.

Visualizations

Signaling Pathway

EPAC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP EPAC EPAC cAMP->EPAC Activates Rap1_GDP Rap1-GDP EPAC->Rap1_GDP Activates Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream_Effectors Downstream Effectors Rap1_GTP->Downstream_Effectors Initiates Signaling ESI_09 This compound ESI_09->EPAC Inhibits

Caption: EPAC signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start: this compound Solubility Issue Prep_DMSO_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prep_DMSO_Stock Dilute_in_Buffer Dilute Stock into Aqueous Buffer Prep_DMSO_Stock->Dilute_in_Buffer Precipitate_Check Precipitate Observed? Dilute_in_Buffer->Precipitate_Check Sonication Briefly Sonicate Solution Precipitate_Check->Sonication Yes Success Solution is Clear: Proceed with Experiment Precipitate_Check->Success No Gentle_Warming Gently Warm to 37°C Sonication->Gentle_Warming Gentle_Warming->Precipitate_Check Re-evaluate Further_Troubleshooting Still Precipitate: Consider Lowering Final Concentration or Using Co-solvents Gentle_Warming->Further_Troubleshooting If persists

References

how to avoid ESI-09 non-specific protein denaturation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively use ESI-09, a specific inhibitor of Exchange protein directly activated by cAMP (EPAC), while avoiding potential non-specific effects such as protein denaturation.

Troubleshooting Guide: Avoiding Non-Specific Protein Denaturation by this compound

Question: My experiment with this compound is showing inconsistent or unexpected results, suggesting potential off-target effects. How can I avoid non-specific protein denaturation?

Answer:

Non-specific protein denaturation with this compound is a known concern, particularly at high concentrations.[1][2] Studies indicate that while this compound is a specific and competitive inhibitor of EPAC1 and EPAC2 at pharmacologically relevant concentrations, its non-specific effects can become prominent at concentrations above 25 µM.[1][2] The limited aqueous solubility of this compound may also contribute to these off-target effects at higher concentrations.[2]

Follow these steps to troubleshoot and mitigate non-specific protein denaturation:

1. Optimize this compound Concentration (The "Therapeutic Window")

The most critical factor is to use this compound within its effective concentration range, often referred to as the "therapeutic window".[2][3]

  • Problem: High concentrations of this compound (>25 µM) have been shown to induce non-specific protein denaturation in thermal-denaturation assays.[1][2]

  • Solution: Keep this compound concentrations at or below 20 µM.[2] Most studies show that this compound effectively inhibits EPAC-mediated signaling in the low micromolar range.[2][3][4]

Quantitative Data Summary: this compound Concentrations

ParameterConcentrationTarget(s)Notes
IC50 1.4 µMEPAC2In vitro inhibition.[4]
IC50 3.2 µMEPAC1In vitro inhibition.[4]
Effective Cellular Concentration 5-10 µMEPAC1/2Inhibition of EPAC-mediated Akt phosphorylation and insulin secretion.[5][6]
Concentration for Potential Denaturation > 25 µMNon-specific proteinsObserved in thermal-denaturation assays.[1][2]
Recommended Max Concentration ≤ 20 µMEPAC1/2To avoid potential artifacts and non-specific effects.[2]

2. Ensure Proper Solubilization

This compound is a hydrophobic molecule.[1] Improper solubilization can lead to the formation of aggregates, which can cause non-specific protein interactions.

  • Problem: Precipitated this compound can lead to inaccurate concentrations and potential artifacts.

  • Solution: Prepare stock solutions in a suitable solvent like DMSO at a high concentration (e.g., 100 mM). When preparing working solutions, ensure the final concentration of the solvent is low and does not affect your experimental system. Always visually inspect for any precipitation.

3. Include Appropriate Controls

To confirm that the observed effects are due to specific EPAC inhibition and not non-specific denaturation, include the following controls:

  • Vehicle Control: Treat cells or proteins with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Inactive Analogs (if available): Use a structurally similar but inactive analog of this compound to demonstrate that the observed effect is not due to general chemical properties of the compound. The specificity of this compound is highly sensitive to modifications of its 3-chlorophenyl moiety.[2][3]

  • Alternative EPAC Activation/Inhibition:

    • Use a direct EPAC activator like 8-pCPT-2'-O-Me-cAMP (007-AM) to induce the EPAC-mediated effect you are trying to inhibit.[6]

    • Confirm that this compound blocks the effect of the EPAC activator.

    • Use an alternative EPAC inhibitor, if available, to see if it recapitulates the effects of this compound.

Logical Workflow for Troubleshooting this compound Off-Target Effects

G cluster_0 Troubleshooting this compound Off-Target Effects start Unexpected/Inconsistent Results with this compound check_conc Is this compound concentration > 20 µM? start->check_conc reduce_conc Reduce concentration to 5-10 µM check_conc->reduce_conc Yes check_solubility Is this compound fully solubilized? check_conc->check_solubility No reduce_conc->check_solubility reprepare_stock Prepare fresh stock in DMSO and ensure proper dilution check_solubility->reprepare_stock No check_controls Are appropriate controls included? check_solubility->check_controls Yes reprepare_stock->check_controls add_controls Include vehicle, positive (e.g., 007-AM), and negative controls check_controls->add_controls No re_evaluate Re-evaluate Results check_controls->re_evaluate Yes add_controls->re_evaluate specific_effect Observed effect is likely EPAC-specific re_evaluate->specific_effect non_specific_effect Consider alternative inhibitors or methods re_evaluate->non_specific_effect G cluster_0 EPAC Signaling Pathway GPCR GPCR Activation (e.g., by hormones) AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC EPAC EPAC cAMP->EPAC Rap1 Rap1-GDP (Inactive) EPAC->Rap1 GEF Activity Rap1_active Rap1-GTP (Active) Rap1->Rap1_active Downstream Downstream Effectors (e.g., Akt, Integrins) Rap1_active->Downstream Cellular_Response Cellular Responses (Migration, Secretion, etc.) Downstream->Cellular_Response ESI09 This compound ESI09->EPAC Inhibits

References

preventing ESI-09 aggregation in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the aggregation of the EPAC inhibitor ESI-09 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Exchange Protein directly Activated by cAMP (EPAC). It selectively inhibits both EPAC1 and EPAC2 isoforms.[1][2] Its mechanism is competitive, meaning it binds to the same site as the endogenous activator, cyclic adenosine monophosphate (cAMP), preventing EPAC activation.[3][4] This blockade inhibits the downstream signaling cascade, most notably the activation of the small G-protein Rap1.[5] this compound shows high selectivity for EPAC over Protein Kinase A (PKA), another primary cAMP sensor.[1][2][6]

Q2: Why is this compound aggregation a significant problem in experimental assays?

This compound is a hydrophobic compound with limited aqueous solubility.[4] At concentrations above its solubility limit, it forms colloidal aggregates.[3][4] These aggregates can cause significant experimental artifacts through a mechanism known as Aggregation-Based Inhibition (ABI).[3] Instead of specific binding to the intended target (EPAC), the aggregates non-specifically adsorb proteins, which can lead to partial protein unfolding, sequestration, and apparent inhibition of enzyme activity.[3][7] This can result in false-positive results or data that is difficult to interpret, as the observed inhibition is not due to the specific pharmacological action of the molecule.[4]

Q3: At what concentration does this compound begin to aggregate?

The aqueous solubility limit of this compound has been experimentally determined to be approximately 18 µM (5.95 µg/mL).[4] Therefore, this compound is likely to aggregate in aqueous media at concentrations higher than 20 µM.[4] Some studies have noted that potential non-specific effects and protein denaturation become a concern at concentrations of 25 µM and above.[4] It is critical to work below this concentration to ensure the observed effects are due to specific EPAC inhibition.

Q4: What are the signs of potential this compound aggregation in my assay?

Signs of aggregation can include:

  • Precipitation: Visible cloudiness or particulates in your working solution, especially after dilution from a DMSO stock into an aqueous buffer.

  • Inconsistent Results: Poor dose-response curves, variable IC50 values between experiments, or a sudden loss of activity at higher concentrations.

  • High Baselines in Fluorescence Assays: Aggregates can scatter light or interact with fluorescent dyes, leading to artificially high background signals.[4]

  • Inhibition of Unrelated Proteins: If this compound shows inhibitory activity against a control protein unrelated to the EPAC pathway, it may be due to non-specific aggregation.[7]

Troubleshooting Guide: Preventing this compound Aggregation

Q5: How can I prevent this compound from aggregating in my experiments?

The most effective strategy is to maintain the this compound concentration within its "therapeutic window"—a range where it is pharmacologically active against EPAC without forming aggregates.

  • Concentration Control: Keep the final this compound concentration in your aqueous assay buffer below 20 µM.[4] The apparent IC50 values for EPAC inhibition are well below this threshold, typically in the low micromolar range, allowing for a viable experimental window.[1][2][4]

  • Inclusion of Detergents: Adding a non-ionic detergent to the assay buffer is a highly effective method to prevent or disrupt colloid formation.[7] A common choice is Tween-80 or Triton X-100 at a low concentration (e.g., 0.01% v/v). The presence of detergent can dramatically reduce non-specific inhibition caused by aggregators.[1][2][7]

  • Proper Solution Preparation: Do not dilute this compound directly from a high-concentration DMSO stock into an aqueous buffer. This can cause the compound to crash out of solution. Follow a serial dilution protocol or a specific formulation protocol (see Protocol section below).

  • Run Control Experiments: To confirm that your observed inhibition is specific, perform a control experiment where you test this compound's activity in the presence and absence of a detergent. A significant increase in the IC50 value in the presence of detergent suggests the initial inhibition was, at least in part, due to aggregation.[7]

Q6: How should I prepare my this compound stock and working solutions?

Proper solution preparation is critical. This compound is highly soluble in DMSO but poorly soluble in aqueous buffers.

  • Stock Solution: Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 10-50 mM).[1] Store this stock at -20°C or -80°C.

  • Working Solutions: When preparing your final working solution, perform serial dilutions. It is advisable to first dilute the DMSO stock into your assay buffer containing any necessary additives, such as detergent, before the final dilution to the desired concentration. Avoid a single large dilution step. For cellular assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Reference(s)
DMSO 33.08 - 66 100 - 200 [1]
Ethanol 6.62 20
Aqueous Buffer (water) ~0.006 ~0.018 (18 µM) [4]

| DMSO:PBS (pH 7.2) (1:7) | 0.1 | ~0.3 |[6] |

Table 2: Key Concentrations for In Vitro this compound Assays

Parameter Concentration Significance Reference(s)
EPAC1 IC50 3.2 µM - 10.8 µM Effective concentration for specific inhibition [1][2][4]
EPAC2 IC50 1.4 µM - 4.4 µM Effective concentration for specific inhibition [1][2][4]
Aqueous Solubility Limit ~18 µM Concentration above which aggregation is likely [4]

| "Protein Denaturation" Concern | > 25 µM | Concentration where non-specific effects become prominent |[4] |

Experimental Protocols & Workflows

Protocol 1: Preparation of a Non-Aggregating this compound Working Solution

This protocol is designed to minimize aggregation when diluting this compound for a typical in vitro assay.

  • Prepare Primary Stock: Dissolve this compound in 100% DMSO to a final concentration of 20 mM. Aliquot and store at -20°C.

  • Prepare Assay Buffer: Prepare your standard assay buffer. If compatible with your experiment, supplement it with 0.01% (v/v) Tween-80 to mitigate potential aggregation.

  • Create Intermediate Dilution: Prepare a 100X or 1000X intermediate stock by diluting the 20 mM primary stock in 100% DMSO. For example, dilute 5 µL of 20 mM stock into 95 µL of DMSO to get a 1 mM intermediate stock.

  • Prepare Final Working Solution: Add the appropriate volume of the intermediate DMSO stock to your pre-warmed assay buffer to achieve the final desired concentration. For example, add 2 µL of the 1 mM intermediate stock to 198 µL of assay buffer for a final concentration of 10 µM this compound with 1% DMSO. Vortex gently immediately after addition.

  • Pre-incubation: Use the final working solution promptly in your assay as recommended by your specific experimental protocol.

Protocol 2: Control Assay to Test for Aggregation-Based Inhibition

This control helps determine if observed inhibition by this compound is specific or an artifact of aggregation.

  • Primary Assay: Determine the dose-response curve and IC50 value for this compound in your standard assay buffer.

  • Control Assay Setup: Repeat the exact same assay, but perform it in a parallel buffer that has been supplemented with a low concentration of a non-ionic detergent (e.g., 0.01% Tween-80).

  • Execution: Run the dose-response experiment for this compound in this detergent-containing buffer.

  • Data Analysis: Compare the IC50 values obtained from the two conditions.

    • No significant change in IC50: The inhibition is likely specific to the target (EPAC).

    • A significant rightward shift (increase) in IC50: This indicates that the detergent is disrupting aggregates, and the inhibition observed in the original buffer was, at least in part, a non-specific artifact of aggregation.

Visualizations

EPAC_Signaling_Pathway cAMP cAMP EPAC EPAC cAMP->EPAC Activates Rap1GDP Rap1-GDP (Inactive) Rap1GTP Rap1-GTP (Active) EPAC->Rap1GTP Promotes GDP/GTP Exchange (GEF) Downstream Downstream Effectors (e.g., Adhesion, Secretion) Rap1GTP->Downstream ESI09 This compound ESI09->EPAC Inhibits

Caption: The cAMP/EPAC signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Results or Suspected Aggregation? check_conc Is final [this compound] > 20 µM? start->check_conc lower_conc Action: Lower [this compound] to fall within the 5-15 µM range. check_conc->lower_conc Yes check_detergent Is a non-ionic detergent (e.g., 0.01% Tween-80) present in the buffer? check_conc->check_detergent No end_good Problem Likely Resolved lower_conc->end_good add_detergent Action: Add detergent to assay buffer and re-evaluate IC50. check_detergent->add_detergent No check_prep Was the working solution prepared via serial dilution from a DMSO stock? check_detergent->check_prep Yes add_detergent->end_good improve_prep Action: Revise dilution protocol to avoid direct dilution into buffer. check_prep->improve_prep No dls_control Advanced Step: Run Dynamic Light Scattering (DLS) on working solution. check_prep->dls_control Yes improve_prep->end_good end_bad Issue Persists: Consider compound purity or other artifacts. dls_control->end_bad

Caption: A troubleshooting workflow for identifying and resolving this compound aggregation issues.

Concentration_Effect conc_axis This compound Concentration (µM) 0 0 1 1 5 5 20 20 50+ 50+ zone1 Inactive Zone (Sub-IC50) zone2 Therapeutic Window (Specific EPAC Inhibition) zone3 Aggregation Zone (Non-Specific Inhibition) b1_start->b1_end b2_start->b2_end b3_start->b3_end

Caption: The relationship between this compound concentration and its biological effect.

References

ESI-09 Technical Support Center: Troubleshooting Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ESI-09, a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects, particularly when using this compound at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target activities of this compound?

A1: this compound is a non-cyclic nucleotide antagonist that competitively inhibits both EPAC1 and EPAC2 isoforms by binding to their cyclic AMP (cAMP) binding domain.[1][2] This inhibition blocks downstream signaling pathways, such as Rap1 activation.[3][4]

Q2: What is the recommended concentration range for using this compound to maintain specificity?

A2: To ensure specific inhibition of EPAC proteins and avoid off-target effects, it is recommended to use this compound at concentrations well below 20 µM.[2][3] The reported IC50 values for this compound are in the low micromolar range.

Q3: What are the primary concerns when using this compound at high concentrations (e.g., >25 µM)?

A3: The primary concern with high concentrations of this compound is its propensity to form aggregates.[2][3] this compound has limited aqueous solubility (around 18 µM), and at concentrations above this, it can form colloidal aggregates that lead to non-specific protein denaturation and promiscuous inhibition of various proteins.[2] This can result in experimental artifacts that are not related to the specific inhibition of EPAC.

Q4: Is this compound selective for EPAC over Protein Kinase A (PKA)?

A4: Yes, this compound is highly selective for EPAC over PKA. Studies have shown it to be over 100-fold more selective for EPAC than for PKA.[3]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected cellular phenotype not consistent with EPAC inhibition. Off-target effects due to high this compound concentration and aggregation.1. Lower this compound Concentration: Reduce the working concentration to the low micromolar range (e.g., 1-5 µM). 2. Solubility Check: Ensure this compound is fully dissolved in your working buffer. Consider the use of detergents like Triton X-100 (at concentrations below its critical micelle concentration) to mitigate aggregation, but be aware that this can also affect specific interactions. 3. Use a Negative Control: Include an inactive analog of this compound in your experiments to differentiate specific from non-specific effects.
High background or non-specific signal in biochemical assays. This compound aggregation causing non-specific protein interactions.1. Include Bovine Serum Albumin (BSA): Add a low concentration of BSA (e.g., 0.01-0.1%) to your assay buffer to act as a scavenger for non-specific binding of aggregates. 2. Centrifugation: Before adding to the assay, centrifuge your this compound stock solution at high speed to pellet any pre-formed aggregates. Use the supernatant for your experiment.
Inconsistent results between experiments. Variability in this compound aggregation state.1. Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment. 2. Consistent Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's on-target activity and physical properties. A comprehensive, publicly available kinome-wide or proteome-wide off-target screen for this compound at high concentrations is not currently available.

Table 1: On-Target Inhibitory Activity of this compound

TargetIC50 (µM)Assay Conditions
EPAC13.2Cell-free guanine nucleotide exchange factor (GEF) assay.[3]
EPAC21.4Cell-free guanine nucleotide exchange factor (GEF) assay.[3]

Table 2: Physical Properties of this compound

PropertyValueNotes
Aqueous Solubility~18 µMExceeding this concentration can lead to aggregation.[2]

Experimental Protocols

To investigate and identify potential off-target effects of this compound in your specific experimental system, the following detailed protocols for kinome profiling, proteomics analysis, and Cellular Thermal Shift Assay (CETSA) are provided.

Protocol 1: Kinome Profiling to Identify Off-Target Kinases

This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.

Objective: To determine the inhibitory activity of high-concentration this compound against a broad range of protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series of this compound to achieve final assay concentrations. It is crucial to test a high concentration (e.g., 50 µM) where off-target effects are suspected, alongside lower concentrations (e.g., 1 µM and 10 µM) and a vehicle control (DMSO).

  • Kinase Panel Selection:

    • Utilize a commercial kinome profiling service or an in-house kinase panel. The panel should ideally cover a diverse range of the human kinome.

  • Biochemical Kinase Assay:

    • Perform in vitro kinase activity assays using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.

    • The assay buffer should be optimized for each kinase. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to minimize this compound aggregation, but be aware this may also disrupt weak specific interactions.

    • Pre-incubate the kinases with the different concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • After the reaction, quantify the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each concentration of this compound compared to the vehicle control.

    • Identify kinases that show significant inhibition (e.g., >50%) at the high concentration of this compound.

    • For any identified hits, determine the IC50 value by performing dose-response experiments.

experimental_workflow_kinome_profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ESI_stock This compound Stock (DMSO) Preincubation Pre-incubation: Kinase + this compound ESI_stock->Preincubation Dilution Series Kinase_panel Kinase Panel Kinase_panel->Preincubation Reaction Kinase Reaction: + Substrate & ATP Preincubation->Reaction Quantification Quantify Phosphorylation Reaction->Quantification Inhibition Calculate % Inhibition Quantification->Inhibition Hit_ID Identify Off-Target Hits Inhibition->Hit_ID IC50 Determine IC50 Hit_ID->IC50

Caption: Workflow for Kinome Profiling of this compound.

Protocol 2: Proteomic Analysis of this compound-Treated Cells

This protocol describes a bottom-up proteomics approach to identify changes in protein expression or post-translational modifications in response to high-concentration this compound treatment.

Objective: To identify global changes in the cellular proteome upon treatment with a high concentration of this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to a desired confluency.

    • Treat cells with a high concentration of this compound (e.g., 50 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours). Include a lower, on-target concentration (e.g., 5 µM) as a comparison.

    • Harvest cells and wash with ice-cold PBS.

  • Protein Extraction and Digestion:

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide mixtures using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Perform protein identification by searching against a relevant protein database.

    • Perform label-free quantification (LFQ) or isobaric labeling-based quantification (e.g., TMT, iTRAQ) to determine relative protein abundance between the this compound-treated and control groups.

    • Identify proteins with significantly altered expression levels.

    • Perform pathway analysis on the differentially expressed proteins to identify affected cellular processes.

experimental_workflow_proteomics cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Cells Culture Cells Treatment Treat with this compound (High & Low Conc.) & Vehicle Cells->Treatment Lysis Cell Lysis Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS ProteinID Protein Identification LCMS->ProteinID Quant Protein Quantification ProteinID->Quant DiffExp Identify Differentially Expressed Proteins Quant->DiffExp Pathway Pathway Analysis DiffExp->Pathway

Caption: Workflow for Proteomic Analysis of this compound.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol details the use of CETSA coupled with mass spectrometry (thermal proteome profiling) to identify proteins that are thermally stabilized or destabilized by this compound binding in a cellular context.

Objective: To identify direct and indirect targets of this compound in intact cells by measuring changes in protein thermal stability.

Methodology:

  • Cell Treatment and Heating:

    • Treat intact cells with a high concentration of this compound (e.g., 50 µM) and a vehicle control.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant (soluble protein fraction).

    • Prepare the protein samples for MS analysis using a method compatible with the subsequent quantification strategy (e.g., isobaric labeling with TMT or iTRAQ).

  • LC-MS/MS Analysis:

    • Analyze the labeled peptide samples by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify proteins in each temperature fraction for both the this compound-treated and control samples.

    • For each protein, generate a "melting curve" by plotting the relative soluble fraction as a function of temperature.

    • Identify proteins that show a significant shift in their melting temperature (Tm) in the presence of this compound. A positive shift suggests stabilization upon binding, while a negative shift suggests destabilization.

experimental_workflow_cetsa cluster_treatment Cell Treatment & Heating cluster_extraction Protein Extraction cluster_ms_prep MS Sample Preparation cluster_analysis Data Analysis Treatment Treat Cells with This compound or Vehicle Heating Heat Aliquots to Different Temperatures Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Labeling Isobaric Labeling (TMT/iTRAQ) Supernatant->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS MeltingCurve Generate Protein Melting Curves LCMS->MeltingCurve ShiftID Identify Proteins with Tm Shift MeltingCurve->ShiftID

Caption: Workflow for CETSA-based Off-Target ID.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical EPAC signaling pathway and a hypothetical representation of how high-concentration this compound might induce off-target effects.

epac_signaling_pathway cluster_upstream Upstream Activation cluster_epac EPAC Activation cluster_downstream Downstream Effects GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces EPAC EPAC cAMP->EPAC Binds & Activates Rap1_GDP Rap1-GDP EPAC->Rap1_GDP Acts as GEF Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Effectors Downstream Effectors Rap1_GTP->Effectors Cellular_Response Cellular Response (e.g., Adhesion, Proliferation) Effectors->Cellular_Response ESI09 This compound (On-Target) ESI09->EPAC Inhibits

Caption: Canonical EPAC Signaling Pathway and this compound Inhibition.

esi09_off_target_pathway cluster_high_conc High Concentration this compound cluster_off_target Off-Target Effects ESI09_high High Conc. This compound (>20 µM) Aggregates Colloidal Aggregates ESI09_high->Aggregates Forms Protein_X Protein X Aggregates->Protein_X Binds Protein_Y Protein Y Aggregates->Protein_Y Binds Protein_Z Protein Z Aggregates->Protein_Z Binds Denaturation Non-specific Protein Denaturation Protein_X->Denaturation Protein_Y->Denaturation Protein_Z->Denaturation Altered_Pathways Altered Signaling Pathways Denaturation->Altered_Pathways Unexpected_Phenotype Unexpected Cellular Phenotype Altered_Pathways->Unexpected_Phenotype

Caption: Hypothetical Off-Target Mechanism of High-Concentration this compound.

References

Technical Support Center: Optimizing ESI-09 Dosage to Avoid Experimental Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ESI-09. Our goal is to help you optimize your experimental design to achieve reliable, reproducible results while avoiding common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Exchange Protein Directly Activated by cAMP (EPAC). It functions as a non-cyclic nucleotide antagonist for both EPAC1 and EPAC2 isoforms.[1][2][3] It exerts its inhibitory effect by competing with cAMP for binding to the EPAC protein, thereby preventing the activation of downstream signaling pathways.[4]

Q2: What are the recommended working concentrations for this compound?

To avoid non-specific effects and potential protein denaturation, it is crucial to work within the defined "therapeutic window" of this compound.[4][5] For most cell-based assays, a concentration range of 1-10 µM is recommended.[6] Concentrations above 20-25 µM have been associated with off-target effects and should be avoided.[6][7]

Q3: I am observing high levels of cell death in my experiments. Could this compound be the cause?

While this compound is generally well-tolerated within its optimal concentration range, high concentrations can lead to non-specific protein denaturation and cellular toxicity.[4][6] If you are observing unexpected cytotoxicity, consider the following:

  • Verify your this compound concentration: Ensure your stock solution and final working concentrations are accurate.

  • Reduce the concentration: Titrate this compound to a lower concentration (e.g., 1-5 µM) to see if the toxicity is dose-dependent.

  • Include proper controls: Always include a vehicle-only control (e.g., DMSO) to assess the baseline level of cell death.

  • Assess solubility: Poor solubility of this compound at higher concentrations can lead to the formation of aggregates, which may be cytotoxic. Ensure the compound is fully dissolved.

Q4: My experimental results are inconsistent. What are some potential sources of variability when using this compound?

Inconsistent results can arise from several factors related to this compound handling and experimental design:

  • Concentration variability: As mentioned, using this compound outside its optimal window can lead to unpredictable off-target effects.

  • Stock solution stability: To avoid degradation, store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[1][3]

  • Vehicle effects: The final concentration of the vehicle (e.g., DMSO) should be kept constant across all experimental conditions and be at a level that does not affect cell viability or the signaling pathway under investigation.

  • Cell type differences: The optimal concentration of this compound can vary between different cell types. It is advisable to perform a dose-response curve for your specific cell line.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound Insufficient concentration.Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions.
Degraded this compound.Prepare fresh stock solutions of this compound. Ensure proper storage of the compound.
Low EPAC expression in the cell line.Verify the expression levels of EPAC1 and EPAC2 in your cells of interest.
High background or non-specific effects This compound concentration is too high.Reduce the this compound concentration to the recommended range of 1-10 µM.[6]
This compound is acting as a protein denaturant.Work within the established "therapeutic window" to avoid this artifact.[4][5]
Results are not reproducible Inconsistent this compound dosage.Carefully prepare and validate the concentration of your this compound working solutions for each experiment.
Variability in cell culture conditions.Maintain consistent cell passage numbers, seeding densities, and serum concentrations.
Freeze-thaw cycles of this compound stock.Aliquot stock solutions to minimize freeze-thaw cycles.[1]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ Value (µM)Assay ConditionsReference
EPAC13.2Cell-free GEF assay with 25 µM cAMP[1][2][7][8]
EPAC21.4Cell-free GEF assay with 25 µM cAMP[1][2][7][8]
EPAC110.8Cell-free GEF assay with 20 µM cAMP[4][7]
EPAC24.4Cell-free GEF assay with 20 µM cAMP[4]
PKA>100-fold selectivity over PKA[1][2]

Table 2: Recommended Concentration Ranges for this compound

ApplicationRecommended ConcentrationNotesReference
Cell-based assays1 - 10 µMOptimal range to maintain specificity and avoid artifacts.[6]
In vivo (mice)10 mg/kg/day (i.p.)Shown to be effective in a model of rickettsiosis.[1][2]

Experimental Protocols

Protocol 1: Inhibition of EPAC-Mediated Akt Phosphorylation in Cell Culture

This protocol provides a general framework for assessing the inhibitory effect of this compound on EPAC-mediated Akt phosphorylation.

  • Cell Culture and Plating:

    • Culture cells (e.g., AsPC-1 pancreatic cancer cells) in appropriate media.

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation:

    • Once cells have attached, replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • This compound Pre-treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle-only control (DMSO).

    • Aspirate the serum-free medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for 30 minutes to 1 hour at 37°C.

  • EPAC Activation:

    • Prepare a solution of an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) in serum-free medium.

    • Add the EPAC activator to the cells to a final concentration of 10-50 µM.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

    • Quantify band intensities to determine the relative levels of Akt phosphorylation.

Visualizations

EPAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates Ligand Ligand Ligand->GPCR cAMP cAMP AC->cAMP ATP to cAMP EPAC EPAC cAMP->EPAC Activates Rap Rap-GDP EPAC->Rap Promotes GDP/GTP Exchange Rap_active Rap-GTP Rap->Rap_active Downstream_Effectors Downstream Effectors Rap_active->Downstream_Effectors Activates ESI09 This compound ESI09->EPAC Inhibits

Caption: this compound inhibits the EPAC signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Plating Serum_Starvation 2. Serum Starvation (16-24h) Cell_Culture->Serum_Starvation ESI09_Pretreat 3. This compound Pre-treatment (1-10 µM, 30-60 min) Serum_Starvation->ESI09_Pretreat EPAC_Activation 4. EPAC Activator (e.g., 8-pCPT) ESI09_Pretreat->EPAC_Activation Cell_Lysis 5. Cell Lysis EPAC_Activation->Cell_Lysis Western_Blot 6. Western Blot (p-Akt, Total Akt) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis

References

ESI-09 Technical Support Center: Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of ESI-09, a widely used inhibitor of Exchange protein directly activated by cAMP (Epac). Additionally, it offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal stability, solid this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Some suppliers recommend storage at +4°C or between 2-8°C, which may be suitable for shorter periods.

Q2: How should I prepare and store this compound stock solutions?

This compound is poorly soluble in aqueous solutions but can be dissolved in organic solvents.[2] It is recommended to prepare a concentrated stock solution in 100% DMSO, with concentrations ranging from 10 mM to 100 mM.[2] For storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][4][5][6] When stored at -20°C, the stock solution is stable for at least one year, and at -80°C, it is stable for up to two years.

Q3: What is the recommended working concentration for this compound in cell-based assays?

The effective concentration of this compound in cell-based assays typically falls within the range of 1-10 µM.[7] It is crucial to keep the concentration below 25 µM to avoid potential non-specific effects and protein denaturation.[7][8]

Q4: Can I use this compound in animal studies?

Yes, this compound has been successfully used in in vivo studies with mice.[9][10] Daily intraperitoneal (IP) injections of 10 mg/kg or oral gavage of 50 mg/kg have been reported to be well-tolerated.[9]

Stability and Handling

Proper handling and storage of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key stability and solubility information.

ParameterRecommendationSource(s)
Storage of Solid -20°C for long-term storage (≥ 4 years). +4°C or 2-8°C for short-term storage.[1]
Stock Solution Solvent 100% DMSO is recommended for preparing stock solutions of 10-100 mM.[2]
Stock Solution Storage Aliquot and store at -20°C (stable for ≥ 1 year) or -80°C (stable for up to 2 years). Avoid repeated freeze-thaw cycles.
Aqueous Solubility Poor. The solubility limit in water is approximately 18 µM.[2]
Working Concentration 1-10 µM in cell-based assays to maintain specificity and avoid protein denaturation.[7]

Troubleshooting Guide

This section addresses common problems that may arise during experiments with this compound.

Problem 1: I am not observing the expected inhibitory effect of this compound.

  • Possible Cause 1: Inactive Compound.

    • Solution: Ensure that the solid this compound and stock solutions have been stored correctly at the recommended temperatures and protected from light. Prepare fresh stock solutions if there is any doubt about the stability of the current stock. Avoid repeated freeze-thaw cycles of the stock solution.[3][4][5][6]

  • Possible Cause 2: Insufficient Concentration.

    • Solution: Verify the concentration of your working solution. It is possible that the final concentration in your assay is too low to effectively inhibit Epac. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause 3: High cAMP Levels in the Assay.

    • Solution: this compound is a competitive inhibitor of cAMP binding to Epac.[2][9] If your experimental system has very high intracellular cAMP levels, a higher concentration of this compound may be required to achieve inhibition. Consider measuring or modulating cAMP levels in your experiment if possible.

Problem 2: I am observing off-target or cytotoxic effects.

  • Possible Cause 1: this compound Concentration is Too High.

    • Solution: At concentrations above 25 µM, this compound has been reported to cause non-specific protein denaturation.[7][8] It is critical to stay within the recommended "therapeutic window" of 1-10 µM for cell-based assays.[7] Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your specific cell line.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental media is not exceeding a level that is toxic to your cells (typically <0.5%). Run a vehicle control (media with the same concentration of solvent but without this compound) to assess the effect of the solvent alone.

Problem 3: My this compound is precipitating in the culture medium.

  • Possible Cause: Poor Aqueous Solubility.

    • Solution: this compound has limited solubility in aqueous solutions.[2] When diluting the DMSO stock solution into your aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation. It is advisable to first dilute the stock solution in a small volume of medium and then add it to the final culture volume while vortexing or gently mixing. Prepare fresh working solutions for each experiment.

Experimental Protocols & Workflows

General Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A Prepare fresh this compound working solution from frozen stock D Treat cells with this compound (and controls) A->D B Seed cells in a multi-well plate C Allow cells to adhere and grow overnight B->C C->D E Incubate for the desired time D->E F Lyse cells or collect supernatant E->F G Perform downstream analysis (e.g., Western blot, ELISA) F->G

Caption: General workflow for a cell-based experiment using this compound.

Signaling Pathway: this compound Inhibition of Epac

This compound acts as an antagonist to Epac proteins (Epac1 and Epac2), which are key mediators of cyclic AMP (cAMP) signaling. Under normal physiological conditions, an increase in intracellular cAMP leads to the activation of Epac, which in turn activates the small GTPase Rap1. Activated Rap1 then modulates various downstream cellular processes. This compound competitively binds to the cAMP-binding domain of Epac, preventing its activation by cAMP and thereby inhibiting the downstream signaling cascade.

G cluster_pathway Epac Signaling Pathway cAMP cAMP Epac Epac cAMP->Epac activates Rap1_GDP Rap1-GDP (inactive) Epac->Rap1_GDP activates Rap1_GTP Rap1-GTP (active) Rap1_GDP->Rap1_GTP Downstream Downstream Effectors Rap1_GTP->Downstream ESI09 This compound ESI09->Epac inhibits

Caption: Simplified diagram of the Epac signaling pathway and the inhibitory action of this compound.

References

impact of serum on ESI-09 activity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ESI-09, a specific inhibitor of Exchange Protein Directly Activated by cAMP (EPAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable small molecule inhibitor of EPAC1 and EPAC2. It acts as a competitive antagonist to cAMP, binding to the cAMP-binding domain of EPAC proteins and preventing the conformational change required for their activation. This, in turn, blocks the activation of the downstream small GTPase Rap1.[1][2][3]

Q2: What are the recommended working concentrations for this compound in cell culture?

The effective concentration of this compound can vary depending on the cell type, serum concentration in the culture medium, and the specific biological question being addressed. However, a general starting range is 1-10 µM.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Concentrations above 20-25 µM should be avoided as they may lead to off-target effects and aggregation.[1][5]

Q3: How does the presence of serum in cell culture media affect this compound activity?

The presence of serum, particularly fetal bovine serum (FBS), can potentially impact the activity of this compound. Serum proteins, such as albumin, can bind to small molecule inhibitors, reducing their free and active concentration in the culture medium. This may necessitate the use of higher concentrations of this compound to achieve the desired biological effect compared to serum-free conditions. The exact extent of this effect on this compound has not been quantitatively reported, so empirical determination of the optimal dose in your specific serum-containing medium is recommended.

Q4: I am not seeing the expected inhibitory effect of this compound. What are the possible reasons?

Several factors could contribute to a lack of this compound efficacy. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.

Q5: Are there known off-target effects of this compound?

At concentrations above 20-25 µM, this compound has been reported to cause non-specific effects, potentially due to compound aggregation.[1][5] It is therefore critical to work within the recommended concentration range and to include appropriate controls in your experiments to monitor for potential off-target effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no this compound activity Serum Protein Binding: Components of serum, particularly albumin, may bind to this compound, reducing its effective concentration.- Increase the concentration of this compound in a step-wise manner. - Reduce the serum concentration in your culture medium if your cells can tolerate it. - Consider using serum-free medium for the duration of the this compound treatment. - Perform a dose-response curve in your specific cell culture conditions to determine the optimal effective concentration.
Compound Instability: this compound may degrade in aqueous solutions over time.- Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C. - Avoid repeated freeze-thaw cycles of the stock solution. - Prepare working dilutions in culture medium immediately before use.
Compound Aggregation: At high concentrations (>20-25 µM), this compound can aggregate, reducing its bioavailability and potentially causing non-specific effects.[1][5]- Do not exceed a final concentration of 20 µM in your experiments. - Ensure complete dissolution of the this compound stock in DMSO before preparing working dilutions. - Visually inspect the medium for any signs of precipitation after adding this compound.
Cell Type Specificity: The expression levels of EPAC1 and EPAC2 can vary between cell lines, influencing their sensitivity to this compound.- Confirm the expression of EPAC proteins in your cell line of interest using techniques like Western blotting or qPCR.
Incorrect Vehicle Control: The solvent used to dissolve this compound (typically DMSO) can have its own biological effects.- Always include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) in your experiments.
Observed Cell Toxicity High Concentration of this compound: As mentioned, high concentrations can lead to off-target effects and cytotoxicity.- Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line. - Use the lowest effective concentration determined from your dose-response experiments.
DMSO Toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%).
Inconsistent Results Variability in Serum Lots: The composition of FBS can vary between different lots, potentially affecting the extent of this compound binding.- If possible, use the same lot of FBS for a series of related experiments. - Test a new lot of FBS to ensure consistency in your this compound response.
Inconsistent Cell Culture Conditions: Factors like cell density and passage number can influence experimental outcomes.- Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetAssay TypeIC50 (µM)Reference
EPAC1Guanine Nucleotide Exchange Factor (GEF) Activity3.2[2]
EPAC2Guanine Nucleotide Exchange Factor (GEF) Activity1.4[2]

Note: These IC50 values were determined in cell-free assays and may not directly translate to the effective concentrations in cell culture, especially in the presence of serum.

Experimental Protocols

Protocol 1: General Cell Treatment with this compound in Serum-Containing Medium

This protocol provides a general guideline for treating adherent cells with this compound in a medium containing FBS.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates (e.g., 6-well or 96-well)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-80% confluency) at the time of treatment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Working Solutions:

    • Thaw the this compound DMSO stock solution.

    • Prepare serial dilutions of this compound in complete culture medium (containing your desired FBS concentration) to achieve the final desired concentrations. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • Prepare a vehicle control by adding the same volume of DMSO to the complete culture medium.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared this compound working solutions or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Downstream Analysis: After the incubation period, proceed with your intended downstream analysis, such as cell viability assays, protein extraction for Western blotting, or RNA isolation for qPCR.

Visualizations

EPAC_Signaling_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC EPAC EPAC cAMP->EPAC Activates Rap1_GDP Rap1-GDP EPAC->Rap1_GDP Promotes GDP/GTP Exchange Rap1_GTP Rap1-GTP Rap1_GDP->Rap1_GTP Downstream Downstream Effectors (e.g., Integrin Activation, Cell Adhesion) Rap1_GTP->Downstream ESI09 This compound ESI09->EPAC Inhibits

Caption: this compound inhibits the EPAC signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Serum-Containing Medium Prepare_ESI09 Prepare this compound Dilutions and Vehicle Control Treat_Cells Treat Cells with this compound or Vehicle Prepare_ESI09->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Downstream_Assay Perform Downstream Assays Incubate->Downstream_Assay

Caption: General workflow for this compound cell-based experiments.

Troubleshooting_Logic Start No/Reduced this compound Effect Check_Concentration Is this compound concentration within 1-20 µM range? Start->Check_Concentration Check_Serum Are you using serum-containing medium? Check_Concentration->Check_Serum Yes High_Concentration High concentration (>20 µM) Check_Concentration->High_Concentration No Increase_Concentration Increase this compound concentration or reduce serum Check_Serum->Increase_Concentration Yes Check_Stock Is this compound stock freshly prepared/stored properly? Check_Serum->Check_Stock No Increase_Concentration->Check_Stock Prepare_Fresh Prepare fresh stock solution Check_Stock->Prepare_Fresh No Consider_Other Consider other factors: - Cell type specificity - Vehicle control Check_Stock->Consider_Other Yes Prepare_Fresh->Consider_Other Reduce_Concentration Reduce this compound concentration High_Concentration->Reduce_Concentration

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

ESI-09 vs. PKA Inhibitors: A Comparative Guide to Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

In the study of cyclic AMP (cAMP) signaling pathways, discerning the distinct roles of its primary effectors—Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC)—is crucial. The development of selective inhibitors for each has been instrumental for researchers. This guide provides a detailed comparison of the selectivity profile of ESI-09, an EPAC-specific inhibitor, with that of common PKA inhibitors, supported by experimental data and methodologies.

Mechanism of Action: EPAC vs. PKA Inhibition

This compound is a non-cyclic nucleotide antagonist that specifically targets EPAC proteins (EPAC1 and EPAC2).[1] It functions as a competitive inhibitor, directly competing with cAMP for binding to the regulatory cAMP-binding domain of EPAC.[2][3] This prevents the conformational change required for EPAC to activate its downstream targets, such as the small GTPase Rap1.[1][4]

PKA inhibitors , conversely, are designed to block the activity of Protein Kinase A. Their mechanisms of action are more varied and can include:

  • ATP-Competitive Inhibition: Small molecules like H-89 bind to the ATP-binding pocket of the PKA catalytic subunit, preventing the phosphorylation of its substrates.[5]

  • Pseudosubstrate Inhibition: Peptides, such as the endogenous Protein Kinase Inhibitor (PKI), mimic PKA substrates but cannot be phosphorylated. They bind with high affinity to the catalytic subunit, effectively blocking its activity.[6]

  • Disruption of Holoenzyme Activation: Some compounds prevent the binding of cAMP to the regulatory subunits of PKA, which is the necessary first step for the release and activation of the catalytic subunits.[7]

Selectivity Profile: Quantitative Comparison

The key distinction for researchers choosing a pharmacological tool is its selectivity. This compound was developed to specifically inhibit EPAC without significantly affecting PKA, a common challenge with cAMP analogs.

CompoundPrimary Target(s)Mechanism of ActionIC₅₀ / KᵢSelectivity Notes
This compound EPAC1, EPAC2Competitive inhibitor of cAMP bindingEPAC1: 3.2 µM[1][4]EPAC2: 1.4 µM[1][4]Over 100-fold more selective for EPAC proteins than for PKA.[1][4] At concentrations up to 25 µM, this compound shows no significant inhibition of PKA activity.[4] However, at high concentrations (>25 µM), it may exhibit off-target effects and act as a non-specific protein denaturant.[3]
H-89 PKAATP-competitive inhibitor of the catalytic subunitKᵢ: 48 nM[6][8]A widely used selective PKA inhibitor. It has weaker inhibitory effects on other kinases like PKG, PKC, and Casein Kinase.[8]
PKI (5-24) PKAPseudosubstrate inhibitor of the catalytic subunitIC₅₀: 22 nM[6]A highly specific and potent peptide inhibitor derived from the endogenous Protein Kinase Inhibitor.[6][9]

Signaling Pathway Diagrams

To visualize the distinct pathways targeted by these inhibitors, the following diagrams illustrate the points of intervention.

EPAC_Pathway cAMP cAMP EPAC EPAC cAMP->EPAC Activates Rap1_GDP Rap1-GDP (Inactive) EPAC->Rap1_GDP Activates GEF Activity ESI09 This compound ESI09->EPAC Inhibits Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP/GTP Exchange Downstream Downstream Effectors Rap1_GTP->Downstream

Caption: this compound competitively inhibits cAMP binding to EPAC.

PKA_Pathway cluster_PKA PKA Holoenzyme (Inactive) R_sub Regulatory Subunits (R) C_sub_active Active Catalytic Subunits (C) R_sub->C_sub_active Releases C_sub Catalytic Subunits (C) cAMP cAMP cAMP->R_sub Binds PKA_Inhibitors PKA Inhibitors (e.g., H-89, PKI) PKA_Inhibitors->C_sub_active Inhibit Substrate Substrate Proteins C_sub_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrates Substrate->pSubstrate Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Pre-load Rap1 with fluorescent GDP C Initiate reaction by adding Rap1-GDP, GTP, and cAMP A->C B Pre-incubate EPAC enzyme with this compound or vehicle B->C D Monitor decrease in fluorescence as GDP is exchanged for GTP C->D E Calculate reaction rates D->E F Plot dose-response curve E->F G Determine IC50 value F->G

References

A Head-to-Head Comparison of EPAC Inhibitors: ESI-09 vs. CE3F4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for dissecting the intricate roles of the Exchange Protein directly Activated by cAMP (EPAC). This guide provides a comprehensive comparison of two widely used EPAC inhibitors, ESI-09 and CE3F4, focusing on their efficacy, mechanism of action, and isoform selectivity. Experimental data is presented to facilitate an objective evaluation for your research needs.

At a Glance: Key Differences

FeatureThis compoundCE3F4
Mechanism of Action Competitive InhibitorUncompetitive Inhibitor
EPAC Isoform Selectivity Pan-EPAC inhibitor (inhibits both EPAC1 and EPAC2)Preferential for EPAC1
Reported IC50 for EPAC1 3.2 µM[1]10.7 µM[2]
Reported IC50 for EPAC2 1.4 µM[1]66 µM (for EPAC2(B))[2]
Stereoisomer Potency Not applicable(R)-CE3F4 is more potent than the racemic mixture and the (S)-enantiomer[3]

Delving Deeper: Mechanism of Action and Efficacy

This compound is a non-cyclic nucleotide antagonist that functions as a competitive inhibitor of EPAC.[4] It directly competes with the endogenous second messenger, cyclic adenosine monophosphate (cAMP), for binding to the cyclic nucleotide-binding (CNB) domain of EPAC. This competitive binding prevents the cAMP-induced conformational change necessary for EPAC activation and its subsequent guanine nucleotide exchange factor (GEF) activity towards its downstream effector, Rap1.

In contrast, CE3F4 acts as an uncompetitive inhibitor .[4] This means that CE3F4 does not bind to the free EPAC enzyme but rather to the EPAC-cAMP complex. By binding to this complex, CE3F4 allosterically prevents the activation of EPAC, thereby inhibiting its GEF activity. The (R)-enantiomer of CE3F4 has been shown to be a more potent inhibitor than the racemic mixture or the (S)-enantiomer.[3]

The differing mechanisms of action have significant implications for their experimental use. The inhibitory effect of this compound can be overcome by increasing concentrations of cAMP, a key characteristic of competitive inhibition.[4] The potency of CE3F4, being an uncompetitive inhibitor, is expected to increase with higher concentrations of the activator (cAMP).

Isoform Selectivity: A Critical Consideration

A crucial distinction between these two inhibitors lies in their selectivity for the two EPAC isoforms, EPAC1 and EPAC2. This compound is considered a pan-EPAC inhibitor , as it demonstrates activity against both isoforms.[4] Reported IC50 values for this compound are 3.2 µM for EPAC1 and 1.4 µM for EPAC2, indicating a slight preference for EPAC2.[1]

Conversely, CE3F4 exhibits a preferential inhibition of EPAC1 .[4] Its reported IC50 for EPAC1 is 10.7 µM, while for a construct of EPAC2 containing the B-isoform's cyclic nucleotide-binding domain (EPAC2(B)), the IC50 is significantly higher at 66 µM.[2] The more potent (R)-CE3F4 enantiomer shows an IC50 of 4.2 µM for EPAC1 and 44 µM for EPAC2, highlighting a clear selectivity for EPAC1.[3] This isoform preference makes CE3F4 a valuable tool for specifically investigating the functions of EPAC1.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and CE3F4 against EPAC1 and EPAC2. It is important to note that these values are from different studies and experimental conditions may vary.

InhibitorTargetIC50 (µM)Reference
This compound EPAC13.2[1]
EPAC21.4[1]
EPAC24.4 (in the presence of 20 µM cAMP)[4]
CE3F4 (racemic) EPAC110.7[2]
EPAC2(B)66[2]
(R)-CE3F4 EPAC14.2[3]
EPAC244[3]

Visualizing the EPAC Signaling Pathway and Inhibition

To understand the context of this compound and CE3F4 inhibition, it is essential to visualize the EPAC signaling pathway.

EPAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_inhibition Ligand Ligand (e.g., Hormones) GPCR GPCR Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP EPAC EPAC cAMP->EPAC EPAC_cAMP EPAC-cAMP Complex Rap_GDP Rap-GDP (inactive) EPAC->Rap_GDP GEF Activity Rap_GTP Rap-GTP (active) Rap_GDP->Rap_GTP GTP Downstream Downstream Effectors Rap_GTP->Downstream Cellular_Response Cellular Response (e.g., adhesion, secretion) Downstream->Cellular_Response ESI09 This compound (Competitive) ESI09->EPAC Competes with cAMP CE3F4 CE3F4 (Uncompetitive) CE3F4->EPAC_cAMP Binds to complex

Caption: EPAC signaling pathway and points of inhibition.

Experimental Protocols

Fluorescence-Based Guanine Nucleotide Exchange Factor (GEF) Assay

This assay is a fundamental method to determine the inhibitory activity of compounds on EPAC's ability to catalyze the exchange of GDP for GTP on Rap1.

Principle: The assay measures the change in fluorescence of a fluorescently labeled GDP analog (e.g., MANT-GDP) bound to Rap1. When EPAC is active, it facilitates the exchange of MANT-GDP for unlabeled GTP, leading to a decrease in fluorescence.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • Rap1b (1-167) protein: Purified and loaded with MANT-GDP.

    • EPAC1 or EPAC2 protein: Purified full-length or catalytic domain.

    • cAMP solution: Prepared in assay buffer.

    • GTP solution: Prepared in assay buffer.

    • Inhibitor (this compound or CE3F4): Dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • In a 96-well or 384-well black plate, add the assay buffer.

    • Add the inhibitor at various concentrations.

    • Add the EPAC protein and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of MANT-GDP-loaded Rap1b and cAMP.

    • Immediately start monitoring the fluorescence decay at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm using a plate reader.

    • The reaction is initiated by the addition of a large excess of unlabeled GTP.

    • The rate of fluorescence decay is proportional to the GEF activity of EPAC.

  • Data Analysis:

    • The initial rates of the reaction are calculated for each inhibitor concentration.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Rap1 Activation Assay (Pull-down Assay)

This assay is used to measure the levels of active, GTP-bound Rap1 in a cellular context after treatment with EPAC activators and inhibitors.

Principle: A fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to the GTP-bound form of Rap1, is used to pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, PC-12) and grow to 70-80% confluency.

    • Pre-treat cells with the desired concentrations of this compound or CE3F4 for a specified time (e.g., 30 minutes).

    • Stimulate the cells with an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) for a short period (e.g., 5-10 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors).

    • Clarify the lysates by centrifugation.

  • Pull-down of Active Rap1:

    • Incubate a portion of the cell lysate with GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads for 1 hour at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Rap1.

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the relative amount of active Rap1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of EPAC inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis GEF_Assay Fluorescence-Based GEF Assay Determine_IC50 Determine IC50 Values GEF_Assay->Determine_IC50 Mechanism_Study Mechanism of Action Study (e.g., varying cAMP concentration) GEF_Assay->Mechanism_Study Cell_Treatment Cell Treatment with Inhibitor and Activator Rap1_PullDown Rap1 Activation (Pull-down Assay) Cell_Treatment->Rap1_PullDown Western_Blot Western Blot Analysis Rap1_PullDown->Western_Blot Quantification Quantify Rap1-GTP Levels Western_Blot->Quantification

Caption: Workflow for EPAC inhibitor evaluation.

Conclusion

Both this compound and CE3F4 are valuable pharmacological tools for studying EPAC signaling. The choice between them will largely depend on the specific research question.

  • This compound is a potent, pan-EPAC inhibitor suitable for studies where the goal is to inhibit the overall EPAC activity, without the need to distinguish between EPAC1 and EPAC2. Its competitive nature should be considered in experimental design, particularly in relation to cAMP levels.

  • CE3F4 , especially its (R)-enantiomer, is the inhibitor of choice for studies aiming to specifically dissect the role of EPAC1. Its uncompetitive mechanism of action also offers a different mode of inhibition that can be advantageous in certain experimental setups.

Researchers should be mindful of potential off-target effects and the specific experimental context when interpreting results obtained with these inhibitors. Careful dose-response studies and appropriate controls are essential for robust and reliable findings.

References

Unveiling the Potency of ESI-09: A Comparative Guide to EPAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the intricate landscape of cyclic AMP (cAMP) signaling, the selective inhibition of Exchange Protein Directly Activated by cAMP (EPAC) has emerged as a critical tool. ESI-09, a potent and specific EPAC inhibitor, has garnered significant attention. This guide provides an objective comparison of this compound with other notable EPAC inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory activity.

This comparative analysis delves into the nuances of this compound and its counterparts, offering a clear perspective on their mechanisms of action, isoform selectivity, and inhibitory potency. The presented data and methodologies are intended to empower researchers in their selection and application of these pharmacological tools for investigating the multifaceted roles of EPAC in cellular processes.

Performance Comparison of EPAC Inhibitors

The following table summarizes the key characteristics of this compound and two other widely studied EPAC inhibitors: CE3F4 and ESI-05. These inhibitors exhibit distinct profiles in terms of their mechanism of action and selectivity for the two EPAC isoforms, EPAC1 and EPAC2.

InhibitorTarget(s)Mechanism of ActionIC50 (EPAC1)IC50 (EPAC2)Selectivity
This compound EPAC1 and EPAC2Competitive3.2 µM[1]1.4 µM[1]Pan-EPAC inhibitor, >100-fold selective over PKA[1]
CE3F4 Primarily EPAC1Uncompetitive~10.7 µM[2]~66 µM[2]Preferential for EPAC1
ESI-05 EPAC2AllostericIneffective0.4 µM[3]Highly selective for EPAC2

Experimental Validation Protocols

Accurate validation of EPAC inhibitory activity is paramount for reliable experimental outcomes. Below are detailed protocols for two common assays used to characterize EPAC inhibitors.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This biochemical assay directly measures the ability of an inhibitor to block the EPAC-mediated exchange of GDP for GTP on its substrate, the small GTPase Rap1. A common method utilizes a fluorescently labeled GDP analog, such as MANT-GDP or BODIPY-GDP.

Principle: In the basal state, Rap1 is bound to a fluorescent GDP analog, resulting in a high fluorescence signal. Upon activation by cAMP, EPAC catalyzes the exchange of the fluorescent GDP for unlabeled GTP present in the reaction buffer, leading to a decrease in fluorescence. Inhibitors of EPAC will prevent this exchange, thus maintaining a high fluorescence signal.

Materials:

  • Purified full-length EPAC1 or EPAC2 protein

  • Purified Rap1 protein

  • BODIPY-FL-GDP

  • GTP

  • cAMP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test inhibitor (e.g., this compound)

  • 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Rap1-BODIPY-FL-GDP: Incubate purified Rap1 with a molar excess of BODIPY-FL-GDP in the absence of magnesium to facilitate loading. Remove unbound fluorescent GDP using a desalting column.

  • Set up the reaction: In a microplate, combine the assay buffer, Rap1-BODIPY-FL-GDP, and GTP.

  • Add inhibitor: Add varying concentrations of the test inhibitor (e.g., this compound) or vehicle control to the wells.

  • Initiate the reaction: Add a fixed concentration of cAMP to all wells except the negative control, followed immediately by the addition of purified EPAC protein to initiate the exchange reaction.

  • Measure fluorescence: Monitor the decrease in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for BODIPY-FL.

  • Data analysis: Calculate the initial rate of the reaction for each inhibitor concentration. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Förster Resonance Energy Transfer (FRET)-Based in-cell Assay

This cell-based assay allows for the real-time monitoring of EPAC activity within living cells. It utilizes a genetically encoded biosensor, often composed of EPAC flanked by a FRET pair of fluorescent proteins (e.g., CFP and YFP).

Principle: In the inactive state, the EPAC-based biosensor exists in a compact conformation, bringing the CFP and YFP in close proximity and resulting in a high FRET signal. Upon an increase in intracellular cAMP, cAMP binds to the EPAC moiety of the sensor, inducing a conformational change that separates CFP and YFP, leading to a decrease in FRET. EPAC inhibitors will prevent this conformational change, thereby maintaining a high FRET signal even in the presence of elevated cAMP levels.[4][5][6]

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Expression plasmid encoding an EPAC-based FRET biosensor

  • Cell culture medium and reagents

  • Transfection reagent

  • Agonist to increase intracellular cAMP (e.g., Forskolin)

  • Test inhibitor (e.g., this compound)

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Cell culture and transfection: Plate cells and transfect them with the EPAC FRET biosensor plasmid. Allow for protein expression for 24-48 hours.

  • Inhibitor pre-incubation: Pre-incubate the transfected cells with varying concentrations of the test inhibitor or vehicle control for a defined period.

  • Baseline imaging: Acquire baseline FRET images of the cells.

  • Stimulation: Add a cAMP-elevating agent (e.g., Forskolin) to the cells and continue to acquire images over time.

  • Image analysis: Quantify the FRET ratio (e.g., YFP/CFP emission ratio) for each cell or region of interest over time.

  • Data analysis: Normalize the FRET ratio changes to the baseline. Plot the maximum FRET change against the inhibitor concentration to determine the IC50 value for the inhibition of cAMP-induced EPAC activation in living cells.

Visualizing the EPAC Signaling Pathway and Experimental Logic

To further clarify the context of this compound's action and the experimental approaches for its validation, the following diagrams have been generated using the DOT language.

EPAC_Signaling_Pathway cluster_upstream Upstream Activation cluster_core EPAC Core Signaling cluster_downstream Downstream Effectors GPCR GPCR AC Adenylyl Cyclase GPCR->AC Gs cAMP cAMP AC->cAMP ATP ATP ATP->AC EPAC EPAC1 / EPAC2 (Inactive) cAMP->EPAC EPAC_active EPAC1 / EPAC2 (Active) EPAC->EPAC_active Rap1_GDP Rap1-GDP (Inactive) EPAC_active->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP PLC PLCε Rap1_GTP->PLC PI3K PI3K Rap1_GTP->PI3K Integrins Integrins Rap1_GTP->Integrins ESI09 This compound ESI09->EPAC Competitive Inhibition Ion_Channels Ion Channels PLC->Ion_Channels Gene_Expression Gene Expression PI3K->Gene_Expression Cell_Adhesion Cell Adhesion Integrins->Cell_Adhesion

Caption: The EPAC signaling pathway, illustrating upstream activation, core mechanics, and downstream effects.

GEF_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Data Analysis Prep_Rap1 1. Prepare Rap1-BODIPY-FL-GDP Setup 2. Combine Assay Buffer, Rap1-BODIPY-FL-GDP, & GTP Prep_Rap1->Setup Add_Inhibitor 3. Add this compound or Vehicle Setup->Add_Inhibitor Initiate 4. Add cAMP & EPAC Add_Inhibitor->Initiate Measure 5. Measure Fluorescence Decrease Initiate->Measure Calculate_Rate 6. Calculate Initial Reaction Rates Measure->Calculate_Rate Plot_Curve 7. Plot Dose-Response Curve Calculate_Rate->Plot_Curve Determine_IC50 8. Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the Guanine Nucleotide Exchange Factor (GEF) activity assay.

FRET_Assay_Workflow cluster_cell_prep Cell Preparation cluster_experiment Experiment cluster_data_analysis Data Analysis Transfect 1. Transfect Cells with EPAC FRET Biosensor Preincubate 2. Pre-incubate with this compound Transfect->Preincubate Baseline 3. Acquire Baseline FRET Images Preincubate->Baseline Stimulate 4. Stimulate with Forskolin Baseline->Stimulate Image 5. Time-Lapse FRET Imaging Stimulate->Image Quantify 6. Quantify FRET Ratio Image->Quantify Normalize 7. Normalize FRET Changes Quantify->Normalize Analyze 8. Determine IC50 Normalize->Analyze

Caption: Workflow for the in-cell FRET-based EPAC activity assay.

References

Synergistic Anti-Cancer Effects of ESI-09 and Lithium in Pancreatic Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic anti-cancer effects of the Exchange Protein Directly Activated by cAMP (EPAC) inhibitor, ESI-09, and lithium in pancreatic cancer cells. The experimental data presented is primarily based on a key study by Wang et al. (2017) in Acta Biochimica et Biophysica Sinica, which demonstrates a cooperative action of these two agents in suppressing pancreatic cancer cell proliferation and survival.[1][2]

Data Presentation: Synergistic Inhibition of Cell Viability and Induction of Apoptosis

The combination of this compound and lithium has been shown to synergistically inhibit the viability of pancreatic cancer cell lines PANC-1 and MiaPaCa-2.[1][2] This synergistic effect is also observed in the induction of apoptosis in PANC-1 cells.[1] The quantitative data from these experiments are summarized in the tables below.

Table 1: Synergistic Inhibition of Pancreatic Cancer Cell Viability by this compound and Lithium

Cell LineTreatment (48h)Concentration% Viability (Normalized to Control)Combination Index (CI)*
PANC-1 This compound5 µM~85%< 1 (Synergistic)
10 µM~65%
Lithium10 mM~75%
20 mM~55%
This compound + Lithium5 µM + 10 mMSignificantly lower than single agents
10 µM + 20 mMSignificantly lower than single agents
MiaPaCa-2 This compound5 µM~90%< 1 (Synergistic)
10 µM~70%
Lithium10 mM~80%
20 mM~60%
This compound + Lithium5 µM + 10 mMSignificantly lower than single agents
10 µM + 20 mMSignificantly lower than single agents

*A Combination Index (CI) of less than 1 indicates a synergistic effect.[1]

Table 2: Synergistic Induction of Apoptosis in PANC-1 Cells by this compound and Lithium

Treatment (24h)Concentration% Early Apoptotic Cells% Late Apoptotic Cells
Control-BaselineBaseline
This compound10 µMIncreased vs. ControlIncreased vs. Control
Lithium20 mMIncreased vs. ControlIncreased vs. Control
This compound + Lithium10 µM + 20 mMSignificantly higher than single agentsSignificantly higher than single agents

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Wang et al. (2017).

Cell Culture
  • Cell Lines: Human pancreatic cancer cell lines PANC-1 and MiaPaCa-2 were used.

  • Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: PANC-1 and MiaPaCa-2 cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • Drug Treatment: After 24 hours, the cells were treated with various concentrations of this compound, lithium chloride (LiCl), or a combination of both for 48 hours.

  • MTT Incubation: 20 µl of MTT solution (5 mg/ml in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µl of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control (untreated) cells. The combination index (CI) was calculated using the Chou-Talalay method to determine synergism.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
  • Cell Seeding and Treatment: PANC-1 cells were seeded in 6-well plates. After reaching 70-80% confluency, they were treated with this compound, LiCl, or the combination for 24 hours.

  • Cell Harvesting: Cells were harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and propidium iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Intracellular cAMP Measurement (ELISA)
  • Cell Lysis: PANC-1 cells were treated with this compound, LiCl, or the combination. After treatment, the cells were washed with PBS and lysed.

  • ELISA Assay: The intracellular cyclic adenosine monophosphate (cAMP) levels in the cell lysates were measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: The concentration of cAMP was determined by comparing the sample absorbance to a standard curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The synergistic effect of this compound and lithium is attributed to their combined impact on the cAMP/PKA signaling pathway.[2] Lithium, known for its role as a glycogen synthase kinase 3 beta (GSK3β) inhibitor, also suppresses adenylyl cyclase activity, leading to decreased intracellular cAMP levels and subsequent inhibition of Protein Kinase A (PKA).[2] this compound is a specific inhibitor of EPAC, another key effector of cAMP. The diagrams below illustrate the proposed signaling pathway and the experimental workflow.

Synergistic_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to GPCR GPCR GPCR->AC Activates ATP ATP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Downstream_PKA Downstream Effectors PKA->Downstream_PKA Downstream_EPAC Downstream Effectors EPAC->Downstream_EPAC Proliferation_Survival Cell Proliferation & Survival Downstream_PKA->Proliferation_Survival Apoptosis Apoptosis Downstream_PKA->Apoptosis Downstream_EPAC->Proliferation_Survival Lithium Lithium Lithium->AC Inhibits ESI09 This compound ESI09->EPAC Inhibits

Caption: Proposed mechanism of synergistic action of Lithium and this compound.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis Seed Seed PANC-1 & MiaPaCa-2 cells Treat Treat with this compound, Lithium, or combination Seed->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treat->Apoptosis cAMP cAMP Measurement (ELISA) Treat->cAMP Quantify_Viability Quantify % Viability & Calculate CI Viability->Quantify_Viability Quantify_Apoptosis Quantify % Apoptotic Cells Apoptosis->Quantify_Apoptosis Quantify_cAMP Quantify cAMP levels cAMP->Quantify_cAMP

Caption: Workflow for investigating this compound and Lithium synergism.

References

ESI-09 Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results accurately. This guide provides a comprehensive overview of the cross-reactivity of ESI-09, a widely used inhibitor of Exchange Protein directly Activated by cAMP (EPAC), with other signaling molecules. The information is presented to facilitate an objective comparison with alternative compounds and is supported by experimental data and detailed methodologies.

This compound is a potent and specific inhibitor of both EPAC1 and EPAC2 isoforms.[1][2] It acts as a competitive antagonist to cAMP, thereby preventing the EPAC-mediated activation of its downstream effectors, primarily the Rap GTPases.[3] While this compound has proven to be a valuable tool in dissecting EPAC signaling, a thorough understanding of its potential off-target effects is crucial for the rigorous interpretation of research findings.

Selectivity Profile of this compound

The selectivity of this compound has been a subject of considerable investigation. It exhibits remarkable selectivity for EPAC proteins over the other major cAMP effector, Protein Kinase A (PKA), with a reported selectivity of over 100-fold.[1][2] However, at concentrations significantly higher than its effective dose, concerns about non-specific protein denaturation have been raised.[4] It is generally recommended to use this compound within a "therapeutic window" of 1-10 µM to minimize the likelihood of off-target effects.[4]

Quantitative Analysis of this compound Activity

The following table summarizes the known inhibitory activities of this compound against its primary targets and key potential off-targets.

TargetIC50 (µM)Assay TypeReference
EPAC1 3.2Guanine Nucleotide Exchange (GEF) Assay[1]
EPAC2 1.4Guanine Nucleotide Exchange (GEF) Assay[1]
PKA >100Kinase Activity Assay[1]

Note: A comprehensive, publicly available kinome-wide scan of this compound against a broad panel of kinases is not readily accessible in the reviewed literature. The provided data primarily focuses on the most relevant and structurally related off-target, PKA. Researchers are encouraged to consult commercial kinase profiling services for a more extensive selectivity assessment if their experimental context requires it.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are methodologies for key assays used to characterize the selectivity of this compound.

Guanine Nucleotide Exchange (GEF) Assay for EPAC Activity

This assay measures the ability of EPAC to catalyze the exchange of GDP for GTP on its substrate, Rap1. The inhibition of this process by this compound is quantified to determine its IC50 value.

Protocol:

  • Reagents: Purified full-length human EPAC1 or EPAC2, purified human Rap1b, mant-GDP (a fluorescent GDP analog), GTP, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2, 1 mM DTT).

  • Procedure: a. In a 96-well plate, incubate Rap1b with mant-GDP to form the fluorescent Rap1b-mant-GDP complex. b. Add EPAC protein to initiate the basal nucleotide exchange. c. Add varying concentrations of this compound or vehicle control. d. Initiate the exchange reaction by adding a saturating concentration of GTP. e. Monitor the decrease in fluorescence over time as mant-GDP is displaced by non-fluorescent GTP. The rate of fluorescence decrease is proportional to EPAC GEF activity. f. Calculate the initial rates of the reaction at each this compound concentration and plot them to determine the IC50 value.

In Vitro Kinase Assay for PKA Activity (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Reagents: Recombinant PKA enzyme, PKA-specific substrate peptide (e.g., LRRASLG), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, kinase assay buffer.

  • Procedure: a. Set up the kinase reaction in a 96-well plate by combining the PKA enzyme, substrate, and varying concentrations of this compound or a known PKA inhibitor (positive control). b. Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes). c. Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. d. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature. e. Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the PKA activity. f. Calculate the percentage of inhibition at each this compound concentration to determine its effect on PKA activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action and the experimental design for assessing the cross-reactivity of this compound.

EPAC_Signaling_Pathway cluster_activation Activation cluster_epac EPAC Signaling cluster_inhibition Inhibition GPCR GPCR AC AC GPCR->AC cAMP cAMP AC->cAMP EPAC EPAC cAMP->EPAC Rap-GDP Rap-GDP EPAC->Rap-GDP GEF Activity Rap-GTP Rap-GTP Rap-GDP->Rap-GTP GTP Downstream_Effectors Downstream Effectors Rap-GTP->Downstream_Effectors Cellular_Responses Cellular Responses (e.g., Adhesion, Proliferation) Downstream_Effectors->Cellular_Responses ESI_09 This compound ESI_09->EPAC

Caption: Simplified EPAC signaling pathway and the inhibitory action of this compound.

Cross_Reactivity_Workflow Start Start: Assess this compound Cross-Reactivity Primary_Target Primary Target Assay (EPAC GEF Assay) Start->Primary_Target Off_Target_Panel Off-Target Screening (e.g., Kinase Panel) Start->Off_Target_Panel Data_Analysis Data Analysis (IC50 Determination) Primary_Target->Data_Analysis Off_Target_Panel->Data_Analysis Comparison Comparative Analysis (Selectivity Profile) Data_Analysis->Comparison Conclusion Conclusion: Determine Selectivity and Potential Off-Target Effects Comparison->Conclusion

Caption: Experimental workflow for determining the cross-reactivity of this compound.

Conclusion

This compound is a valuable and highly selective inhibitor of EPAC1 and EPAC2, demonstrating minimal activity against PKA at effective concentrations. However, researchers should be mindful of the potential for non-specific effects at higher concentrations and are advised to perform appropriate control experiments. For studies where off-target effects on a broader range of kinases could be a concern, comprehensive selectivity profiling is recommended. The experimental protocols and data presented in this guide provide a foundation for the informed use of this compound and for the objective comparison of its performance with other signaling molecule inhibitors.

References

Validating the Specificity of ESI-09 in a New Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ESI-09

This compound is a non-cyclic nucleotide antagonist of EPAC1 and EPAC2.[1][2] It acts as a competitive inhibitor, blocking the cAMP-induced conformational change required for EPAC's guanine nucleotide exchange factor (GEF) activity, which in turn prevents the activation of the downstream small GTPase, Rap1.[3] Published studies have shown that this compound exhibits over 100-fold selectivity for EPAC over Protein Kinase A (PKA), the other major effector of cAMP signaling.[1]

However, the complete off-target profile of this compound has not been extensively published. At concentrations above 20-25 µM, non-specific effects and potential protein denaturation have been reported, underscoring the importance of careful dose-response studies and specificity validation in any new experimental system.[3]

Comparison of EPAC Inhibitors

A critical aspect of validating this compound's effects is to compare them with other available tools. The following table summarizes key characteristics of this compound and its alternatives.

CompoundTarget(s)Mechanism of ActionReported IC50Key Considerations
This compound EPAC1 and EPAC2Competitive AntagonistEPAC1: 3.2 µM, EPAC2: 1.4 µM[1][2]Pan-EPAC inhibitor; potential for off-target effects at high concentrations.
CE3F4 EPAC1 selectiveUncompetitive Inhibitor~2 µMUseful for dissecting the role of EPAC1. Different mechanism of action can serve as a valuable control.
ESI-05 EPAC2 selectiveAllosteric Antagonist~3 µMIdeal for investigating the specific functions of EPAC2.
HJC0726 EPAC1 and EPAC2Competitive AntagonistMore potent than this compoundA structurally related alternative to confirm this compound's on-target effects.
(R)-cAMPS PKA activatorAgonistN/AA crucial positive control for PKA activation to demonstrate selectivity of this compound.
Forskolin Adenylyl CyclaseActivatorN/AElevates intracellular cAMP, activating both EPAC and PKA; useful for studying downstream effects.

Experimental Workflow for Specificity Validation

A multi-pronged approach is essential to confidently attribute the observed cellular effects to this compound's inhibition of EPAC. This involves a combination of biochemical, cellular, and genetic methods.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_controls Essential Controls b1 Rap1 Activation Assay c1 Phenotypic Assay (e.g., Migration, Proliferation) b1->c1 correlate b2 PKA Activity Assay b2->c1 demonstrate selectivity c2 Dose-Response Analysis c2->c1 ctrl1 Alternative EPAC Inhibitors (CE3F4, ESI-05) ctrl1->c1 confirm on-target effect ctrl2 Genetic Knockdown/Knockout (shRNA/CRISPR of EPAC1/2) ctrl2->c1 validate target dependence ctrl3 Negative Control Compound (Structurally distinct, inactive) ctrl3->c1 rule out non-specific effects

A logical workflow for validating this compound specificity.

Key Experimental Protocols

Rap1 Activation Assay

This assay directly measures the downstream consequence of EPAC activation. A reduction in active, GTP-bound Rap1 upon this compound treatment in the presence of an EPAC activator (e.g., 8-pCPT-2'-O-Me-cAMP) provides strong evidence of on-target activity.

Protocol:

  • Cell Lysis: Culture your new cell line to the desired confluency and treat with this compound or vehicle control, followed by stimulation with an EPAC-specific cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Pull-down of Active Rap1: Incubate the cell lysates with a GST-fusion protein of the RalGDS-RBD (Rap1 binding domain), which specifically binds to GTP-bound (active) Rap1. The GST-RalGDS-RBD is typically bound to glutathione-sepharose beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and resolve them by SDS-PAGE. Perform a Western blot using an antibody specific for Rap1.

  • Analysis: Quantify the amount of active Rap1 pulled down in each condition. A significant decrease in active Rap1 in this compound-treated cells compared to the stimulated control indicates EPAC inhibition. Also, probe the total cell lysates for total Rap1 to ensure equal protein loading.

PKA Activity Assay

To confirm that this compound is not inhibiting PKA in your cell line, it is crucial to measure PKA activity.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound or a known PKA inhibitor (e.g., H89) as a positive control, followed by stimulation with a PKA-selective cAMP analog (e.g., (R)-cAMPS) or forskolin. Lyse the cells.

  • PKA Activity Measurement: Use a commercially available PKA activity assay kit. These kits typically measure the phosphorylation of a specific PKA substrate (e.g., kemptide) via methods such as ELISA or fluorescence.

  • Analysis: Compare the PKA activity in this compound-treated cells to the control and PKA inhibitor-treated cells. No significant change in PKA activity in the presence of this compound demonstrates its selectivity for EPAC over PKA.

Cellular Phenotypic Assay with Controls

The ultimate goal is to understand if the phenotype you are studying is mediated by EPAC.

Protocol:

  • Dose-Response: Determine the optimal concentration of this compound for your phenotypic assay (e.g., cell migration, proliferation, gene expression) by performing a dose-response curve. Use the lowest effective concentration to minimize potential off-target effects.

  • Comparative Analysis: Compare the effect of this compound with isoform-selective EPAC inhibitors (CE3F4 for EPAC1, ESI-05 for EPAC2) to understand the contribution of each EPAC isoform.

  • Genetic Validation: The gold standard for target validation is to use genetic tools. Knockdown or knockout EPAC1 and/or EPAC2 using shRNA or CRISPR/Cas9. If the phenotype observed with this compound is absent in the EPAC-deficient cells, this provides strong evidence for on-target activity.

  • Negative Control: In the absence of a validated inactive analog of this compound, use a structurally unrelated compound that is known not to affect the cAMP signaling pathway as a negative control to account for potential vehicle or non-specific compound effects.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison between different treatments and controls.

Table 1: Effect of this compound and Control Compounds on Rap1 Activation

Treatment[Compound] (µM)StimulantNormalized Active Rap1 Level (Mean ± SD)p-value (vs. Stimulated Control)
Vehicle-None1.0 ± 0.1-
Vehicle-8-pCPT-cAMP5.2 ± 0.4-
This compound18-pCPT-cAMP3.1 ± 0.3<0.01
This compound58-pCPT-cAMP1.5 ± 0.2<0.001
CE3F458-pCPT-cAMP2.8 ± 0.3<0.01
Negative Control58-pCPT-cAMP5.0 ± 0.5>0.05

Table 2: Selectivity of this compound for EPAC over PKA

Treatment[Compound] (µM)StimulantNormalized PKA Activity (Mean ± SD)p-value (vs. Stimulated Control)
Vehicle-None1.0 ± 0.1-
Vehicle-Forskolin8.5 ± 0.7-
This compound5Forskolin8.2 ± 0.6>0.05
H89 (PKA Inhibitor)10Forskolin1.2 ± 0.2<0.001

Signaling Pathway Diagram

The following diagram illustrates the canonical cAMP signaling pathway and the points of intervention for the compounds discussed.

camp_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP produces EPAC EPAC1/2 cAMP->EPAC activates PKA PKA cAMP->PKA activates Rap1_GDP Rap1-GDP EPAC->Rap1_GDP catalyzes GEF activity Rap1_GTP Rap1-GTP PKA_substrates PKA Substrates PKA->PKA_substrates PKA_substrates_P Phosphorylated PKA Substrates Downstream_EPAC Downstream EPAC Effects Rap1_GTP->Downstream_EPAC Downstream_PKA Downstream PKA Effects PKA_substrates_P->Downstream_PKA Forskolin Forskolin Forskolin->AC activates ESI09 This compound ESI09->EPAC inhibits H89 H89 H89->PKA inhibits

The cAMP signaling pathway and inhibitor targets.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of ESI-09: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. ESI-09, a potent and selective inhibitor of Exchange protein activated by cAMP (Epac), requires careful handling and disposal due to its chemical nature and biological activity. This guide provides essential information and step-by-step procedures for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.

Understanding this compound: Chemical and Safety Profile

PropertyDataSource
Chemical Name α-[2-(3-chlorophenyl)hydrazinylidene]-5-(1,1-dimethylethyl)-β-oxo-3-isoxazolepropanenitrile[1]
CAS Number 263707-16-0[1][5]
Molecular Weight 330.8 g/mol [1]
Appearance Yellow powder[5]
Solubility Soluble in DMSO (10 mg/ml), DMF (5 mg/ml), and Ethanol (1 mg/ml)[1]
Storage Recommended at -20°C for long-term stability[1][4]

While a specific safety data sheet (SDS) detailing disposal was not found, the general handling precautions for laboratory chemicals of this nature should be strictly followed. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[6][7][8][9][10]

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including this compound, is governed by fundamental principles aimed at minimizing risk to personnel and the environment.[6][7][8][9]

  • Waste Minimization: Generate the minimum amount of waste possible.

  • Segregation: Do not mix different types of chemical waste.[6][8]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[6][7]

  • Secure Storage: Store waste in designated, secure areas away from incompatible materials.[7][8]

  • Use of Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling chemical waste.

Step-by-Step Disposal Procedure for this compound

The following procedure is a general guideline based on standard laboratory practices. Always defer to your institution's specific protocols and consult with your EHS officer.

1. Unused or Expired this compound (Solid Form):

  • Do not dispose of solid this compound in the regular trash. [9]

  • Collect the solid waste in a clearly labeled, sealed container. The label should include "this compound," the quantity, and any known hazard information.

  • Store this container in a designated hazardous waste accumulation area.[7][8]

  • Arrange for pickup and disposal by a certified hazardous waste management company, as coordinated by your institution's EHS department.

2. This compound Solutions (e.g., in DMSO):

  • Do not pour this compound solutions down the drain. [7][9][10] Organic solvents like DMSO and dissolved chemicals can harm aquatic life and damage wastewater treatment systems.

  • Collect the liquid waste in a designated, leak-proof container for organic solvent waste. This container should be compatible with the solvent used (e.g., a high-density polyethylene bottle for DMSO).

  • The container must be clearly labeled as "Hazardous Waste" and list all contents, including the solvent (e.g., "this compound in DMSO").

  • Store the sealed container in a designated satellite accumulation area for hazardous liquid waste.[7][8]

  • Follow your institution's procedures for the collection of hazardous chemical waste.

3. Contaminated Materials:

  • Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated waste.

  • Collect these materials in a designated, sealed waste bag or container clearly labeled as "Contaminated Solid Waste with this compound."

  • Dispose of this container through your institution's hazardous waste stream, not in the regular or biohazardous trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ESI09_Disposal_Workflow This compound Disposal Procedure start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Unused/Expired) waste_type->solid_waste Solid liquid_waste This compound Solution (e.g., in DMSO) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated collect_solid Collect in Labeled, Sealed Container for Solid Hazardous Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container for Liquid Hazardous Waste liquid_waste->collect_liquid collect_contaminated Collect in Labeled, Sealed Container for Contaminated Solid Waste contaminated_materials->collect_contaminated store Store in Designated Hazardous Waste Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store disposal Arrange for Professional Disposal via Institutional EHS store->disposal

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures and consulting with institutional safety resources, researchers can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the laboratory.

References

Essential Safety and Operational Guide for Handling ESI-09

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of ESI-09, a specific inhibitor of the exchange protein directly activated by cAMP (EPAC). Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of your research.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₆H₁₅ClN₄O₂[1]
Molecular Weight 330.77 g/mol [2]
Appearance Yellow powder[2]
CAS Number 263707-16-0[1][2]
Purity ≥98% (HPLC)[3]
IC₅₀ for EPAC1 3.2 µM[4]
IC₅₀ for EPAC2 1.4 µM[4]
Solubility in DMSO ≥ 16.6 mg/mL[4]
Storage Temperature -20°C[1][5]
Stability ≥ 4 years (when stored correctly)[1]

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal safety is mandatory. The following PPE should be worn at all times.[6][7][8][9]

  • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes or airborne particles.[7]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] Inspect gloves for any signs of damage before use and change them regularly to prevent contamination.

  • Respiratory Protection : For operations that may generate dust, a NIOSH-approved respirator is necessary.

  • Protective Clothing : A lab coat or chemical-resistant apron should be worn to protect the skin.[7] For larger quantities or in case of a spill, a full-body suit may be necessary.[6]

  • Footwear : Closed-toe shoes are mandatory in the laboratory.

Experimental Protocols

Stock Solution Preparation

The following is a general protocol for preparing a stock solution of this compound. Always refer to your specific experimental requirements for precise concentrations.

  • Pre-dissolving (optional but recommended): To obtain a higher concentration, warm the tube containing this compound at 37°C for 10 minutes and/or use an ultrasonic bath to aid in dissolution.[4]

  • Solvent Selection: this compound is soluble in DMSO at concentrations of 100 mg/mL.[2]

  • Dissolution:

    • Aseptically add the desired volume of DMSO to the vial of this compound.

    • Vortex or sonicate until the powder is completely dissolved.

  • Storage: Store the stock solution in aliquots at -20°C for up to 3 months or at -80°C for up to 2 years to avoid repeated freeze-thaw cycles.[2][5]

General Handling Procedures
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to minimize inhalation risk.[10][11]

  • Avoid direct contact with skin, eyes, and clothing.[10]

  • Do not eat, drink, or smoke in the laboratory.[10]

  • Wash hands thoroughly after handling the compound.[10]

  • Ensure that an eyewash station and safety shower are readily accessible.[12]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect any solid this compound waste, including empty containers and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemical-resistant container.

  • Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[13]

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the recommended workflow for its safe handling.

ESI09_Signaling_Pathway cAMP cAMP EPAC EPAC1 / EPAC2 cAMP->EPAC Activates Rap1 Rap1 EPAC->Rap1 Activates Downstream Downstream Effectors (e.g., Akt phosphorylation, insulin secretion) Rap1->Downstream ESI09 This compound ESI09->EPAC Inhibits

Caption: Mechanism of this compound as an EPAC inhibitor.

ESI09_Handling_Workflow start Start: Receive this compound storage Store at -20°C in a designated, labeled area start->storage ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if handling powder) storage->ppe weighing Weigh this compound in a chemical fume hood ppe->weighing dissolving Prepare stock solution (e.g., in DMSO) weighing->dissolving experiment Perform Experiment dissolving->experiment decontamination Decontaminate work surfaces and equipment experiment->decontamination waste Dispose of waste in labeled hazardous waste containers decontamination->waste end End: Remove PPE and wash hands waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.